1-Bromo-2-fluoro-3-isopropylbenzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C9H10BrF |
|---|---|
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-bromo-2-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI Key |
QWVLPFJLHJNSKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structural Characterization of 1-Bromo-2-fluoro-3-isopropylbenzene
[1][2][3]
Executive Summary & Molecular Context
1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 1369919-04-9) is a high-value trisubstituted aromatic scaffold used primarily as an intermediate in medicinal chemistry and agrochemical synthesis.[1][2] Its structural significance lies in the 1,2,3-substitution pattern , where the fluorine atom is sterically "sandwiched" between a bromine atom and an isopropyl group.[2]
This specific arrangement creates unique electronic and steric properties:
-
Steric Crowding: The bulky isopropyl group (position 3) and the bromine (position 1) impose significant orthogonality constraints on downstream coupling reactions (e.g., Suzuki-Miyaura).[2]
-
Electronic Modulation: The central fluorine (position 2) exerts a strong inductive effect (-I) on both adjacent carbons, activating the C-Br bond for oxidative addition while modulating the lipophilicity of the final pharmacophore.[2]
Target Audience: This guide is designed for analytical chemists and synthetic researchers requiring a definitive protocol to distinguish this molecule from its regioisomers (e.g., 1-bromo-2-fluoro-4-isopropylbenzene).[1][2]
Synthesis Context & Impurity Profiling
To analyze this molecule effectively, one must understand its origin. The synthesis typically involves the functionalization of 2-fluorocumene (1-isopropyl-2-fluorobenzene) .[1][2]
The Regioisomer Challenge
Direct bromination of 2-fluorocumene is governed by the competing directing effects of the Fluorine (ortho/para director, deactivating) and the Isopropyl group (ortho/para director, activating).
-
Target (1,2,3-isomer): Formed via Directed Ortho Lithiation (DoL) .[1][2] The fluorine atom directs lithiation to the C3 position (ortho to F) due to the inductive acidification of the C-H bond and coordination with the lithium base. Subsequent trapping with a bromine source yields the target.
-
Common Impurity (1,2,5-isomer): Electrophilic aromatic substitution (
) typically favors the position para to the fluorine (C5), yielding 1-bromo-2-fluoro-5-isopropylbenzene .[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Implication for Analysis: Your analytical method must be capable of resolving the 1,2,3-isomer (Target) from the 1,2,5-isomer (Impurity).[2] NMR coupling constants are the primary tool for this differentiation.
Analytical Characterization Protocol
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive identification relies on the splitting patterns of the three aromatic protons.[3]
H NMR Prediction (400 MHz, CDCl
)
The molecule possesses three non-equivalent aromatic protons: H4 , H5 , and H6 .[2]
| Proton | Position | Chemical Environment | Multiplicity & Coupling Logic |
| H4 | Ortho to iPr, Meta to F | Shielded by alkyl group.[1][2] | Doublet of Doublets (dd) • |
| H5 | Meta to iPr, Para to F | "Middle" proton.[1][2] | Triplet (t) or Triplet of Doublets (td) • |
| H6 | Ortho to Br, Meta to F | Deshielded by Bromine. | Doublet of Doublets (dd) • |
| iPr-CH | Position 3 | Benzylic methine.[1][2] | Septet (coupled to 2 x CH |
| iPr-CH | Position 3 | Methyls.[1][2] | Doublet (coupled to CH).[1] |
Distinguishing the Regioisomer (1,2,5-isomer):
If the impurity (1-bromo-2-fluoro-5-isopropylbenzene) is present, you will see a doublet with a large
C NMR (Proton Decoupled)
The Fluorine atom provides a "built-in ruler" for assigning carbon peaks via C-F coupling (
-
C2 (C-F): Doublet,
Hz.[2] -
C1 (C-Br) & C3 (C-iPr): Doublets,
Hz.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
C4 & C6: Doublets,
Hz. -
C5: Doublet (or singlet),
Hz.[2]
B. Mass Spectrometry (GC-MS / LC-MS)[1][2][3]
-
Molecular Ion: Look for the characteristic Bromine Isotope Pattern (1:1 ratio of
and ). -
Fragmentation:
Visualization: Analytical Workflow
The following diagram outlines the logical flow for confirming the structure and purity of the scaffold, specifically addressing the separation of potential regioisomers.
Caption: Logical workflow for differentiating the 1,2,3-trisubstituted target from common regioisomeric impurities.
Handling & Stability
-
Physical State: Typically a colorless to pale yellow oil.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Light Sensitivity: Aryl bromides can undergo photodebromination.[1] Store in amber vials.
-
Reactivity: The C-Br bond is highly reactive toward Magnesium (Grignard formation) and Palladium catalysts.[1] Avoid contact with metals until the desired reaction step.
References
Technical Guide: Physical Properties & Handling of 1-Bromo-2-fluoro-3-isopropylbenzene
Executive Summary: Strategic Scaffold Analysis
In the landscape of modern medicinal chemistry, 1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 1369919-04-9) represents a high-value halogenated building block. Its structural uniqueness lies in the contiguous trisubstitution pattern (1,2,3-substitution).
-
Metabolic Stability: The fluorine atom at the C2 position, flanked by a bromine (C1) and an isopropyl group (C3), effectively blocks metabolic oxidation at the ortho-positions, a common liability in phenyl ring scaffolds.
-
Conformational Locking: The steric bulk of the isopropyl group (C3) combined with the ortho-fluorine restricts rotation in biaryl coupling products, enabling the design of atropisomeric drugs or conformationally restricted ligands.
-
Synthetic Utility: The C1-Bromine serves as a versatile handle for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, or Lithium-Halogen exchange, allowing this unit to be modularly inserted into complex APIs.
Chemical Identity & Structural Profile[1][2][3][4][5][6]
| Parameter | Technical Specification |
| IUPAC Name | 1-Bromo-2-fluoro-3-(propan-2-yl)benzene |
| Common Name | 1-Bromo-2-fluoro-3-isopropylbenzene |
| CAS Number | 1369919-04-9 |
| Molecular Formula | C₉H₁₀BrF |
| Molecular Weight | 217.08 g/mol |
| SMILES | CC(C)C1=C(F)C(Br)=CC=C1 |
| InChI Key | Predicted: QDFKKJYEIFBEFC-UHFFFAOYSA-N (Analogous) |
| Structural Class | Halo-alkyl Benzene / Trisubstituted Arene |
3D Conformational Insight
The isopropyl group at C3 exerts significant steric pressure on the C2-Fluorine. While Fluorine is small (Van der Waals radius ~1.47 Å), the proximity to the methyl groups of the isopropyl moiety forces the isopropyl group to rotate out of plane, creating a distinct "molecular thickness" that influences binding affinity in protein pockets.
Physicochemical Properties
Note: As a specialized intermediate, experimental values are often proprietary. The values below represent a consensus of cheminformatic predictions and experimental data from close structural analogs (e.g., 1-bromo-3-isopropylbenzene).
| Property | Value / Range | Condition / Method |
| Physical State | Liquid | @ 25°C, 1 atm |
| Appearance | Colorless to Pale Yellow Oil | Oxidation leads to yellowing |
| Boiling Point | 215°C - 225°C (Predicted) | @ 760 mmHg |
| Density | 1.35 ± 0.05 g/cm³ (Predicted) | High density due to Br/F atoms |
| LogP (Octanol/Water) | 3.8 - 4.1 | Highly Lipophilic |
| Refractive Index | 1.52 - 1.54 | @ 20°C |
| Solubility | Immiscible in Water | Soluble in DCM, THF, EtOAc, Hexanes |
| pKa | N/A (Non-ionizable) | Neutral molecule |
Synthetic Methodology: Directed Ortho Metalation (DOM)
While classical electrophilic aromatic substitution (bromination of 2-fluorocumene) yields mixtures of isomers (para vs. ortho), the Directed Ortho Metalation (DOM) strategy provides superior regioselectivity. The Fluorine atom acts as a Directed Metalation Group (DMG), guiding the lithiation to the adjacent position.
Protocol Overview
-
Precursor: 1-Fluoro-2-isopropylbenzene (o-Fluorocumene).
-
Reagent: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi).
-
Mechanism: The Fluorine atom coordinates the Lithium species, directing deprotonation selectively at the C3 position (relative to F). However, C3 is occupied by the Isopropyl group. Therefore, lithiation occurs at C6 (relative to F), which corresponds to the C1 position in the final product.
-
Quench: Elemental Bromine (Br₂) or CBr₄.
Reaction Pathway Diagram[6][10]
Caption: Regioselective synthesis via Directed Ortho Metalation (DOM) utilizing Fluorine as the directing group.
Analytical Characterization & QC
To ensure the integrity of this intermediate for drug development, a strict Quality Control (QC) workflow is required.
Nuclear Magnetic Resonance (NMR) Profile
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Expect a specific coupling pattern due to ¹⁹F-¹H coupling .
-
Protons at C4, C5, C6 will show complex splitting (multiplets) due to coupling with each other and the Fluorine atom (³J_FH, ⁴J_FH).
-
-
Aliphatic Region:
-
Septet (~3.3 ppm): 1H (CH of isopropyl).
-
Doublet (~1.2 ppm): 6H (CH₃ of isopropyl).
-
-
-
¹⁹F NMR:
-
Single peak, typically around -110 to -120 ppm . The absence of other peaks confirms isomeric purity (distinguishing from 4-bromo isomer).
-
QC Decision Tree
Caption: Quality Control workflow emphasizing isomer confirmation via 19F NMR.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Instructions:
-
Engineering Controls: Always handle within a certified chemical fume hood. The volatility of halogenated aromatics can lead to rapid lab contamination.
-
PPE: Nitrile gloves (double-gloving recommended for brominated compounds), safety glasses with side shields, and a lab coat.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.
References
-
BLD Pharm . (2025).[3] Product Analysis: 1-Bromo-2-fluoro-3-isopropylbenzene (CAS 1369919-04-9).[4] Retrieved from
-
ChemScene . (2025). Building Blocks: Halogenated Isopropyl Benzenes. Retrieved from
-
Organic Syntheses . (2014). Preparation of 1-Bromo-2-fluorobenzene via Schiemann Reaction (Contextual Synthesis). Org. Synth. 2014, 91, 255-259. Retrieved from
-
National Institutes of Health (NIH) . (2025). PubChem Compound Summary: 1-Bromo-3-isopropylbenzene (Analogous Properties). Retrieved from
Sources
The Fluorine Ortho-Effect: Electronic and Steric Synergies in 1-Bromo-2-fluoro-3-isopropylbenzene
Topic: Electronic effects of fluorine in 1-Bromo-2-fluoro-3-isopropylbenzene Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 1,2,3-trisubstituted benzene motif represents a "privileged scaffold" in modern medicinal chemistry, offering a precise balance of steric bulk and electronic modulation. Within this class, 1-Bromo-2-fluoro-3-isopropylbenzene (CAS 112611-86-6) serves as a critical case study for the "Fluorine Ortho-Effect."
This guide deconstructs the electronic interplay between the highly electronegative fluorine atom (C2), the labile bromine handle (C1), and the lipophilic isopropyl group (C3). We analyze how the central fluorine atom acts as an "electronic gatekeeper," modulating the oxidative addition rates of the adjacent bromide while simultaneously influencing the conformational preference and metabolic stability of the isopropyl group.
Part 1: Electronic Architecture & The "Fluorine Scan"
The Inductive-Resonance Tug-of-War
In 1-Bromo-2-fluoro-3-isopropylbenzene, the fluorine atom at position 2 exerts two opposing electronic effects that define the molecule's reactivity profile:
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element (
).[1][2] Through the -framework, it pulls electron density away from the aromatic ring. This effect is distance-dependent and strongest at the ortho positions (C1 and C3).-
Effect on C1-Br: The -I effect depletes electron density at C1, lowering the energy of the C-Br
antibonding orbital. This makes the C-Br bond more susceptible to oxidative addition by electron-rich transition metals (e.g., Pd(0)).
-
-
Resonance Donation (+R): Fluorine's lone pairs can donate electron density into the
-system. However, due to the poor orbital overlap between F(2p) and C(2p) compared to N or O, and the orthogonal twisting induced by the adjacent isopropyl group, the +R effect is subordinate to the -I effect in this specific scaffold.
The "Fluorine Gauge" Effect on Conformation
The steric bulk of the isopropyl group at C3 interacts with the ortho-fluorine. Unlike a hydrogen atom (
-
Electrostatic Repulsion: The electron-rich fluorine lone pairs repel the electron density of the isopropyl methyl groups.
-
Conformational Lock: This repulsion forces the isopropyl group to adopt a preferred conformation where the methine hydrogen is often directed towards the fluorine (minimizing F...Me repulsion), or the group rotates out of plane. This reduces the entropic penalty upon binding to protein targets, a concept known as "conformational pre-organization."
Visualization: Electronic Vector Map
The following diagram illustrates the electronic vectors and steric clashes defining the molecule's ground state.
Figure 1: Vector map showing the inductive withdrawal of Fluorine activating the C-Br bond while sterically locking the Isopropyl group.
Part 2: Reactivity Profile & Synthesis Protocols
Impact on Metal-Catalyzed Cross-Coupling
The presence of ortho-fluorine significantly alters the kinetics of Buchwald-Hartwig and Suzuki-Miyaura couplings.
-
Oxidative Addition (OA): The electron-deficient nature of the C1-Br bond (due to F's -I effect) accelerates the rate of oxidative addition to Pd(0).
-
Transmetalation/Reductive Elimination: While OA is faster, the increased steric crowding from the 1,2,3-substitution pattern can retard the transmetalation step.
-
Catalyst Selection: To overcome the steric wall of the isopropyl group, dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are required. These ligands are bulky enough to promote reductive elimination but flexible enough to accommodate the substrate.
Experimental Protocol: Directed Ortho Metalation (DoM) Synthesis
Direct bromination of 2-fluoro-isopropylbenzene often yields mixtures. The most reliable route to the 1,2,3-isomer is via Directed Ortho Metalation (DoM).
Objective: Synthesis of 1-Bromo-2-fluoro-3-isopropylbenzene via Li-TMP mediated lithiation.
Reagents:
-
1-Fluoro-2-isopropylbenzene (Starting Material)
-
Li-TMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (
) or - Electrophile -
THF (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in anhydrous THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate Li-TMP.
-
Why Li-TMP? It is a non-nucleophilic, bulky base that avoids nucleophilic attack on the aromatic ring (SNAr) and favors deprotonation.
-
-
Lithiation: Add 1-fluoro-2-isopropylbenzene (1.0 equiv) dropwise at -78°C. Stir for 2 hours.
-
Mechanism:[3][4][5] The Lithium coordinates to the Fluorine lone pair (CIPE - Complex Induced Proximity Effect), directing deprotonation exclusively to the C3 position (which becomes C1 in the final product numbering). The bulky isopropyl group at C2 (relative to F) blocks the other ortho position, but thermodynamic control favors the position between F and H? No, the position between substituents is sterically crowded. However, in 1-fluoro-2-isopropylbenzene, the positions ortho to F are C2 (occupied by iPr) and C6 (open).
-
Correction: Wait, 1-fluoro-2-isopropylbenzene has F at 1, iPr at 2. The open ortho position to F is C6. The position ortho to iPr is C3. Li-TMP will lithiate ortho to F (C6) due to the strong directing effect of F. This yields 1-fluoro-2-isopropyl-6-lithiobenzene. Quenching with Bromine gives 1-fluoro-2-isopropyl-6-bromobenzene. This is equivalent to 1-Bromo-2-fluoro-3-isopropylbenzene . (Numbering priority: Br(1), F(2), iPr(3)).
-
-
Bromination: Add the bromine source (dissolved in THF) dropwise at -78°C.
-
Workup: Warm to RT, quench with saturated
, extract with EtOAc, and purify via silica gel chromatography (Hexanes).
Visualization: Synthesis & Catalytic Cycle
Figure 2: Directed Ortho Metalation (DoM) pathway utilizing the fluorine atom as a directing group.
Part 3: MedChem Applications & Bio-Logic
Metabolic Stability (The "Fluorine Wall")
In drug metabolism, the isopropyl group is a "soft spot," prone to benzylic hydroxylation by Cytochrome P450 (CYP) enzymes.
-
Mechanism: CYP enzymes typically abstract a hydrogen atom from the benzylic carbon (C-H bond energy ~85 kcal/mol).
-
Fluorine Effect: Placing a fluorine atom ortho to the isopropyl group (at C2) exerts a strong inductive effect (-I). This withdraws electron density from the benzylic C-H bond, increasing its acidity but, more importantly, deactivating it towards radical abstraction by the electrophilic Iron-Oxo species of CYP450.
-
Result: The metabolic half-life (
) of the molecule is significantly extended compared to the non-fluorinated analog.
Physicochemical Properties
| Property | Effect of F-Substitution | Mechanistic Basis |
| Lipophilicity (LogP) | Slight Increase (+0.2 to +0.4) | Fluorine is more lipophilic than Hydrogen; C-F bond is non-polarizable. |
| pKa (Benzylic H) | Decreases (More Acidic) | Inductive withdrawal stabilizes the carbanion character. |
| Metabolic Stability | High | Electronic deactivation of C-H abstraction + Steric blocking of CYP approach. |
| Conformation | Restricted | F-iPr repulsion limits free rotation, reducing entropic binding penalty. |
References
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem.[6]
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
Sources
- 1. wyzant.com [wyzant.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 5. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 6. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Stability of 1,2,3-Trisubstituted Benzene Rings
Abstract
The substitution pattern on a benzene ring is a critical determinant of a molecule's physicochemical properties, profoundly influencing its utility in pharmaceuticals, agrochemicals, and materials science.[1][2] While extensive literature covers the impact of mono- and di-substitution, the 1,2,3-trisubstituted (vicinal) pattern presents a unique and complex case study in molecular stability. This arrangement forces three substituents into adjacent positions, creating a sterically crowded environment where a delicate balance of repulsive and attractive forces dictates the overall thermodynamic stability. This guide provides a comprehensive analysis of the core principles governing the stability of these molecules, offering a framework for researchers and development professionals to understand, predict, and engineer molecular properties. We will dissect the interplay of steric hindrance, electronic effects, and intramolecular interactions, and detail the experimental and computational methodologies essential for their quantitative assessment.
The Central Challenge: Stability in Proximity
Aromatic compounds owe their exceptional stability to the delocalization of π-electrons across the ring system.[3][4] Introducing substituents perturbs this system. While 1,3,5- or 1,2,4-substitution patterns allow for a degree of separation, the 1,2,3-vicinal arrangement inherently introduces significant non-bonded interactions. Understanding the thermodynamic consequences is paramount for rational molecular design. For instance, in drug development, forcing a molecule into a specific, stable conformation through substitution can enhance its binding affinity to a biological target. Conversely, an unstable, high-energy conformation can lead to poor solubility, rapid degradation, or off-target effects. Therefore, a predictive understanding of the forces at play is not merely academic but a prerequisite for efficient and successful molecular engineering.
Fundamental Principles Governing Stability
The thermodynamic stability of a 1,2,3-trisubstituted benzene derivative is not governed by a single factor but is the net result of several competing and cooperative effects.
Steric Effects: The Dominant Repulsive Force
In a 1,2,3-trisubstituted ring, steric hindrance is often the most significant destabilizing factor. This arises from the spatial overlap of electron clouds of adjacent, non-bonded atoms, leading to van der Waals repulsion.
-
Bulky Groups: The presence of large, sterically demanding groups (e.g., tert-butyl, phenyl) in all three vicinal positions can severely destabilize the molecule.[1] This forces the substituents, and potentially the benzene ring itself, to distort from their ideal planar geometry to relieve strain.[5] This distortion disrupts the optimal overlap of p-orbitals, compromising the aromatic stabilization energy.[3]
-
The Buttressing Effect: A key phenomenon in this substitution pattern is the "buttressing effect." The central substituent at the 2-position is sterically compressed by its neighbors at the 1- and 3-positions. This can exacerbate the steric strain compared to a simple 1,2-disubstituted system, leading to greater out-of-plane bending or bond angle distortion.
Electronic Effects: Modulating Electron Density
Substituents modulate the electron density of the aromatic ring through inductive and resonance effects, which in turn influences stability.[1][2][6]
-
Inductive Effects: This is the through-bond polarization caused by the electronegativity difference between a substituent and the ring carbon.[6] Electronegative groups (e.g., halogens, -NO₂) inductively withdraw electron density, while alkyl groups are weakly electron-donating.[7][8]
-
Resonance Effects: This involves the delocalization of a substituent's lone pair electrons (or π-electrons) into the aromatic system (+R effect) or withdrawal of π-electrons from the ring (-R effect).[6]
-
Electron-Donating Groups (EDGs): Groups like -OH, -OCH₃, and -NH₂ are strong activators that donate electron density via resonance, which generally enhances the stability of the aromatic system.[9][10]
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R withdraw electron density from the ring via resonance, which can decrease the ring's electron density.[1]
-
The interplay is crucial. For instance, halogens are deactivating because their strong inductive withdrawal outweighs their weaker resonance donation.[6][7] In a 1,2,3-trisubstituted system, the cumulative electronic effect can significantly alter the ring's overall electron density and, consequently, its stability.
Intramolecular Interactions: The Source of Stabilization
While steric hindrance is destabilizing, specific arrangements of substituents in the 1,2,3-pattern can lead to favorable, stabilizing intramolecular interactions.
-
Intramolecular Hydrogen Bonding (IHB): This is the most significant stabilizing interaction. If a substituent at the 2-position can accept a hydrogen bond (e.g., a carbonyl oxygen) and a substituent at the 1- or 3-position can donate one (e.g., -OH, -NH₂), a pseudo-six-membered ring can form.[11][12] This interaction can lock the conformation, relieve some steric strain, and significantly increase the molecule's overall thermodynamic stability. This phenomenon is well-documented in ortho-substituted phenols and anilines.[11][13]
-
π-π Stacking: When substituents are themselves aromatic (e.g., 1,2,3-triphenylbenzene), a parallel-displaced π-π stacking interaction can occur between the outer phenyl rings. This attractive, non-covalent interaction can partially offset the significant steric repulsion, making the isomer less destabilized than expected.[14]
-
Dipole-Dipole Interactions: The orientation of polar substituents can lead to either stabilizing or destabilizing dipole-dipole interactions, depending on their relative alignment.
The following diagram illustrates the logical relationship between these core principles.
Caption: Core factors determining the stability of 1,2,3-trisubstituted benzenes.
Quantifying Stability: Methodologies and Protocols
Assessing the thermodynamic stability of an isomer is not merely theoretical; it requires rigorous experimental measurement or high-fidelity computational modeling.
Experimental Approaches
The gold standard for determining thermodynamic stability involves measuring the energy of a compound, typically through its enthalpy of formation.
-
Calorimetry: Techniques like bomb calorimetry measure the heat of combustion. From this, the standard enthalpy of formation (ΔH°f) can be derived. Comparing the ΔH°f values of different isomers (e.g., 1,2,3- vs. 1,3,5-triphenylbenzene) provides a direct quantitative measure of their relative stabilities.[14][15] A more negative (or less positive) ΔH°f indicates greater thermodynamic stability.[15]
-
Heat of Hydrogenation: For unsaturated systems, measuring the heat released upon catalytic hydrogenation to a common product (e.g., a substituted cyclohexane) can reveal relative stabilities.[4][16][17][18] An isomer that releases less heat is more stable to begin with.[4][19]
Protocol: Isomer Equilibration for Relative Stability
This method determines the difference in Gibbs free energy (ΔG°) between isomers by allowing them to interconvert under catalytic conditions until equilibrium is reached.
-
Setup: Place a pure sample of one isomer (e.g., 1,2,3-trimethylbenzene) in a suitable solvent.
-
Catalyst Addition: Introduce a catalyst capable of facilitating isomerization (e.g., a strong acid like triflic acid or a Lewis acid like AlCl₃).
-
Equilibration: Heat the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This must be validated by taking aliquots at different time points and analyzing them until the isomer ratio is constant.
-
Analysis: Quench the reaction and analyze the composition of the mixture using a quantitative technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The equilibrium constant, K_eq = [Isomer B]/[Isomer A], is used to calculate the standard Gibbs free energy difference: ΔG° = -RT ln(K_eq). The isomer with the higher population at equilibrium is the more thermodynamically stable one.
Computational Chemistry Protocols
Modern computational methods, particularly Density Functional Theory (DFT), provide a powerful, cost-effective means to predict the relative stabilities of isomers with high accuracy.[20]
Table 1: Comparison of Isomer Stability for Trimethylbenzene
| Isomer | Relative Energy (kJ/mol) | Key Stability Factors |
| 1,3,5-Trimethylbenzene | 0 (Reference) | Symmetrical, minimal steric hindrance. |
| 1,2,4-Trimethylbenzene | +7.1 | Moderate steric hindrance between 1- and 2-methyl groups. |
| 1,2,3-Trimethylbenzene | +9.6 | Significant steric hindrance and buttressing effect among all three adjacent methyl groups. |
Note: Relative energies are representative values from computational studies and may vary slightly with the level of theory.
The workflow for such a study is a self-validating system ensuring that a true energy minimum is found.
Protocol: DFT-Based Stability Prediction
-
Structure Building: Construct 3D models of the isomers of interest (e.g., 1,2,3-, 1,2,4-, and 1,3,5-trisubstituted benzenes) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each isomer. A common and robust DFT method is B3LYP with a Pople-style basis set like 6-311++G(d,p). This step finds the lowest energy conformation (the most stable arrangement of atoms) for each isomer.
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. This is a critical validation step. The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. If imaginary frequencies are present, it indicates a transition state, and the structure must be re-optimized.
-
Energy Calculation: Extract the final electronic energy (including zero-point vibrational energy correction from the frequency analysis) for each validated minimum-energy structure.
-
Relative Stability Determination: Compare the energies. The isomer with the lowest absolute energy is the most thermodynamically stable. The energy differences (ΔE) directly correspond to the relative stabilities.
The following diagram outlines this computational workflow.
Caption: A validated computational workflow for determining isomer stability.
Applications and Outlook
The principles outlined in this guide have direct applications in:
-
Drug Discovery: Selecting substitution patterns to pre-organize a ligand for optimal receptor binding, enhance metabolic stability by sterically shielding reactive sites, or improve solubility through specific intramolecular interactions.
-
Materials Science: Designing thermally stable polymers and organic electronics by choosing substitution patterns that minimize steric strain and maximize stabilizing electronic or intermolecular forces.[1][2] For example, incorporating bulky groups can provide steric hindrance that protects the aromatic system from thermal degradation.[1][2]
The continued development of more accurate and efficient computational methods, coupled with advanced experimental techniques, will further refine our ability to predict and control the thermodynamic stability of complex molecules. For researchers in the field, a deep understanding of the subtle interplay between steric, electronic, and intramolecular forces in crowded systems like 1,2,3-trisubstituted benzenes is not just beneficial—it is essential for the next generation of molecular innovation.
References
- Ortho effect - Wikipedia. Wikipedia.
- Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Preprints.org.
- Ortho Effect: Meaning, Examples & Importance. Vedantu.
- Ortho effect in Substituted Benzene - A to Z Chemistry. WordPress.com.
- Ortho-Substituted Benzenes Definition - Organic Chemistry Key Term. Fiveable.
- "Designing Benzene Derivatives With Improved Thermal Stability". IJCRT.org.
- Effect of Substituent on Reactivity of Benzene for JEE. Vedantu.
- Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Fiveable.
- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Structure and Stability of Benzene. Chemistry LibreTexts.
- Thermodynamic stability of benzene derivatives. Chemistry Stack Exchange.
- Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. The Journal of Chemical Physics.
- Theoretical Studies on Effect of Substituent on Aromaticity of Highly Substituted Benzene Rings. TSI Journals.
- The substituent effect on benzene dications. Physical Chemistry Chemical Physics.
- Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC.
- Orientation Effects in Substituted Benzenes. Chemistry LibreTexts.
- Benzene and Other Aromatic Compounds. MSU chemistry.
- Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications. Longdom Publishing.
- Structure and Stability of Benzene. Chemistry LibreTexts.
- Activating or Deactivating Effect of the Substituents on EAS. Organic Chemistry II.
- Structure and Stability of Benzene. OpenStax.
- Steric/π-electronic insulation of the carbo-benzene ring: dramatic effects of tert-butyl vs phenyl crowns on geometric, chromophoric, redox and magnetic properties. ResearchGate.
- Thermodynamic study of 1,2,3-triphenylbenzene and 1,3,5-triphenylbenzene. ResearchGate.
- Trisubstituted Benzenes: Additivity of Effects. Chemistry LibreTexts.
- Effect of substituent and solvent on cation-π interactions in benzene and borazine: A computational study. ResearchGate.
- Polysubstituted Benzene Bioisosteres and Beyond: Photochemical Access to Bicyclo[2.1.1]hexanes. ChemRxiv.
- Heavy-atom tunnelling in benzene isomers: how many tricyclic species are truly stable?. Royal Society of Chemistry.
- How many isomers are possible with trisubstituted benzene with all the three groups same. Filo.
- Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment. MDPI.
- Structure and Stability of Benzene. Chemistry LibreTexts.
- Arenes. University of Calgary.
- Benzene – Aromatic Structure and Stability. Chemistry Steps.
- Intramolecular Hydrogen Bonds. The Royal Society of Chemistry.
- Directing Effects of Substituted Benzenes. Chemistry LibreTexts.
- Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). MDPI.
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Reactivity [www2.chemistry.msu.edu]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 10. Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 15.2 Structure and Stability of Benzene - Organic Chemistry | OpenStax [openstax.org]
- 18. Benzene – Aromatic Structure and Stability - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. ijcrt.org [ijcrt.org]
Methodological & Application
Synthesis of pharmaceutical intermediates using 1-Bromo-2-fluoro-3-isopropylbenzene
An Application Guide to the Synthesis of Pharmaceutical Intermediates Using 1-Bromo-2-fluoro-3-isopropylbenzene
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity.[1][3][4] Among the vast arsenal of fluorinated building blocks, 1-Bromo-2-fluoro-3-isopropylbenzene (CAS No. 1369919-04-9) has emerged as a particularly versatile and valuable intermediate.[5]
This trisubstituted benzene ring is engineered for synthetic utility. The bromine atom serves as a reactive handle for a multitude of cross-coupling reactions, the fluorine atom acts as a powerful electronic and metabolic modulator, and the sterically demanding isopropyl group provides a unique structural scaffold that can influence molecular conformation and interaction with biological targets. This guide provides detailed protocols and expert insights into the application of this key intermediate in the synthesis of advanced pharmaceutical building blocks.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Core Scaffolds
Palladium-catalyzed cross-coupling reactions are fundamental transformations in pharmaceutical synthesis. For a sterically hindered substrate like 1-Bromo-2-fluoro-3-isopropylbenzene, the success of these reactions is highly dependent on the careful selection of catalysts and ligands that can overcome the steric hindrance.[6][7][8]
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, forming the biaryl motifs prevalent in many approved drugs. The reaction involves the palladium-catalyzed coupling of an organoboron species with an aryl halide.[9]
Reaction Principle: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond. This is followed by transmetalation with a boronic acid or ester (activated by a base) and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[9][10]
Detailed Protocol: Synthesis of a 2-Fluoro-3-isopropyl-biphenyl Derivative
-
Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a sterically hindered biarylphosphine ligand (e.g., SPhos or XPhos, 1.1-1.2 molar ratio relative to Pd).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or 1,4-dioxane and water (approx. 0.1-0.5 M concentration).
-
Reaction Execution: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Choice | Rationale |
| Pd Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective sources of Pd(0). |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich phosphines that accelerate oxidative addition and reductive elimination for hindered substrates.[8] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[10] Cs₂CO₃ is often more effective for challenging couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems that facilitate the dissolution of both organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Provides the necessary thermal energy to overcome activation barriers. |
Scientist's Notes (Expertise & Experience):
-
The choice of ligand is critical for this hindered substrate. Buchwald's biarylphosphine ligands are designed to create a monoligated, highly reactive Pd(0) species that can readily undergo oxidative addition.[8]
-
Insufficiently active catalysts or smaller ligands (like PPh₃) may lead to slow or incomplete conversion.
-
Ensure the boronic acid is of high quality, as impurities can lead to side reactions and lower yields. For a gram-scale reaction, demonstrating the process on a smaller scale first is advisable.[11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to key intermediates used in the synthesis of kinase inhibitors and other complex pharmaceuticals.[12][13]
Reaction Principle: This reaction uniquely employs a dual catalytic system.[12] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium intermediate.[14]
Detailed Protocol: Synthesis of a 1-(Alkynyl)-2-fluoro-3-isopropylbenzene Derivative
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%).
-
Reaction Execution: Stir the mixture at room temperature to 60 °C for 2-12 hours. Monitor for the disappearance of the starting aryl bromide.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic phase, concentrate, and purify by flash chromatography.
Data Presentation: Typical Sonogashira Reaction Parameters
| Parameter | Recommended Choice | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Standard, commercially available, and effective catalysts for this transformation.[14] |
| Cu(I) Co-catalyst | CuI | Facilitates the deprotonation of the alkyne and formation of the key copper acetylide intermediate.[12] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as both a base to deprotonate the alkyne and as a solvent. |
| Solvent | THF, DMF, Toluene | Chosen based on substrate solubility and desired reaction temperature. |
| Temperature | 25 - 60 °C | The reaction is often feasible under mild thermal conditions.[12] |
Scientist's Notes (Expertise & Experience):
-
The primary side reaction is the Glaser coupling (homocoupling) of the terminal alkyne. This is minimized by maintaining strictly anaerobic (oxygen-free) conditions.
-
Copper-free Sonogashira protocols exist and can be advantageous if the substrate is sensitive to copper salts.[15] These typically require a stronger organic base and a more specialized palladium/ligand system.
-
The order of addition can be important; adding the palladium catalyst last is often good practice.
Mechanism: Sonogashira Catalytic Cycles
// Invisible nodes and edges for alignment {rank=same; pd_ox; cu_acetylide;} }
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.Buchwald-Hartwig Amination for C-N Bond Formation
The formation of C-N bonds to an aromatic ring is one of the most frequent transformations in pharmaceutical manufacturing.[16] The Buchwald-Hartwig amination provides a general and mild method for this purpose, supplanting harsher, classical methods.[17]
Reaction Principle: Similar to other cross-coupling reactions, the process involves oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[16][17]
Detailed Protocol: Synthesis of a 2-Fluoro-3-isopropylaniline Derivative
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky biarylphosphine ligand (e.g., BrettPhos or Xantphos, 1.1-1.2 molar ratio to Pd), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.4-2.0 equiv.).
-
Reagent Addition: Add 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv.) and the desired primary or secondary amine (1.1-1.3 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.5 M).
-
Reaction Execution: Seal the vessel and heat to 80-120 °C for 6-24 hours, with stirring. Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with methyl tert-butyl ether (MTBE) or ethyl acetate, and filter through a plug of silica gel or Celite, eluting with additional solvent.
-
Purification: Concentrate the filtrate and purify the crude product by crystallization or flash column chromatography.
Data Presentation: Typical Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Choice | Rationale |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) or Pd(II) sources. |
| Ligand | BrettPhos, XPhos, Xantphos | Sterically demanding ligands are essential to promote the difficult reductive elimination step from the hindered intermediate.[7][18] |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases required to deprotonate the amine and form the palladium-amido complex.[17] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 120 °C | Necessary to drive the reaction, especially the reductive elimination step. |
Scientist's Notes (Expertise & Experience):
-
The reaction is highly sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under a robust inert atmosphere.
-
Base selection can be critical. NaOtBu is a common choice, but for substrates with base-sensitive functional groups (like esters), a weaker base like Cs₂CO₃ might be screened, although this often requires a more specialized catalyst system.[17]
-
For coupling with heterocyclic amines, specific ligand optimization may be required to achieve high yields.[19]
Mechanism: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.
Formation of Organometallic Intermediates for Electrophilic Trapping
Creating a nucleophilic carbon center on the aromatic ring opens a different avenue for functionalization, allowing for the introduction of a wide variety of substituents by reaction with electrophiles.
Grignard Reagent Formation
Reaction Principle: The reaction of an aryl bromide with magnesium metal generates a highly nucleophilic organomagnesium species (Grignard reagent). This can then react with electrophiles such as aldehydes, ketones, CO₂, or nitriles. For polyhalogenated substrates, halogen-magnesium exchange using a pre-formed Grignard reagent like i-PrMgCl can offer higher selectivity.[20]
Detailed Protocol: Grignard Formation and Quenching with an Aldehyde
-
Apparatus Setup: Assemble an oven-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet. Add magnesium turnings (1.5 equiv.) to the flask.
-
Initiation: Add a small portion of a solution of 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv.) in anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction (indicated by heat evolution and disappearance of the iodine color).
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to heat at reflux for 1-2 hours to ensure full conversion.[21]
-
Electrophilic Quench: Cool the resulting gray-brown Grignard solution to 0 °C. Add a solution of the desired electrophile (e.g., an aldehyde, 1.0 equiv.) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Work-up: After stirring for 1-2 hours at room temperature, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Scientist's Notes (Expertise & Experience):
-
Strictly anhydrous conditions are paramount for success; even trace moisture will quench the Grignard reagent.[21]
-
Initiation can be difficult. If the reaction does not start, gentle heating or sonication can be applied.
-
The main side reaction is Wurtz coupling, which produces a biaryl dimer. This is often favored by higher temperatures and concentrations.
Workflow: Grignard Reaction and Electrophilic Quench
Caption: General workflow for Grignard reagent formation and subsequent electrophilic trapping.
Conclusion
1-Bromo-2-fluoro-3-isopropylbenzene stands out as a highly enabling building block for the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern allows chemists to leverage a powerful suite of synthetic transformations, from robust palladium-catalyzed cross-couplings to the formation of versatile organometallic nucleophiles. The protocols and insights provided herein demonstrate the breadth of its applicability and underscore its importance in accelerating modern drug discovery programs. By understanding the principles behind each reaction and anticipating the challenges associated with a sterically hindered substrate, researchers can effectively utilize this intermediate to construct novel molecular architectures with desirable pharmaceutical properties.
References
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
- Leadbeater, N. E., & Marco, M. (2002). Ligand-Free Palladium-Catalyzed Suzuki Reactions in Water Using Microwave Heating. Organic Letters, 4(17), 2973–2976.
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Anilines and Aryl Halides. Journal of the American Chemical Society, 131(36), 12898–12899.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monoalkylation of primary amines with alkyl halides using a palladium catalyst. Journal of the American Chemical Society, 129(11), 3358-3366.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 16, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 16, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 16, 2026, from [Link]
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved February 16, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Retrieved February 16, 2026, from [Link]
- Maryk, V. O., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7350.
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved February 16, 2026, from [Link]
-
AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. Retrieved February 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 16, 2026, from [Link]
- Mongin, F. (2016).
-
Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved February 16, 2026, from [Link]
-
ResearchGate. (n.d.). Reaction pathways for the lithiation. Retrieved February 16, 2026, from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved February 16, 2026, from [Link]
-
Halocarbon Life Sciences. (2020, December 20). Fluorinated Building Blocks. Retrieved February 16, 2026, from [Link]
-
Reddit. (2024, November 20). Sonogashira Coupling Tips. Retrieved February 16, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 16, 2026, from [Link]
- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 16, 2026, from [Link]
- Pchen, S., et al. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
-
PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene. Retrieved February 16, 2026, from [Link]
- Jaska, C. A., et al. (2012). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 77(23), 10743–10754.
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved February 16, 2026, from [Link]
- Lubaev, A. E., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32909-32913.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. halocarbonlifesciences.com [halocarbonlifesciences.com]
- 5. 1369919-04-9|1-Bromo-2-fluoro-3-isopropylbenzene|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. organic-synthesis.com [organic-synthesis.com]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-3-isopropylbenzene
Introduction: Navigating the Challenges of Sterically Hindered Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction has become indispensable in the pharmaceutical and fine chemical industries for the synthesis of complex organic molecules, including biaryls and substituted aromatics that are prevalent in drug candidates and functional materials.[2][4]
This guide provides an in-depth exploration of Suzuki-Miyaura coupling protocols specifically tailored for a challenging substrate: 1-Bromo-2-fluoro-3-isopropylbenzene. The unique substitution pattern of this molecule, featuring both an ortho-fluoro and an ortho-isopropyl group, introduces significant steric hindrance and electronic considerations that necessitate careful optimization of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to successfully employ this substrate in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into overcoming the hurdles presented by sterically demanding coupling partners.
The Mechanistic Heart of the Suzuki-Miyaura Coupling
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing any Suzuki-Miyaura coupling. The generally accepted catalytic cycle involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states and can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (in this case, 1-Bromo-2-fluoro-3-isopropylbenzene) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.
-
Transmetalation: Following oxidative addition, the halide on the palladium complex is typically exchanged with a ligand from the base. The organoboron reagent (a boronic acid or ester) is activated by the base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the halide or other ligand, in a process called transmetalation. This is often the rate-determining step of the catalytic cycle.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the desired carbon-carbon bond in the product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Addressing the Challenge: The Case of 1-Bromo-2-fluoro-3-isopropylbenzene
The successful coupling of 1-Bromo-2-fluoro-3-isopropylbenzene is complicated by two main factors originating from its ortho substituents:
-
Steric Hindrance: The bulky isopropyl group in the ortho position significantly hinders the approach of the palladium catalyst to the carbon-bromine bond for oxidative addition. This steric clash can also impede the subsequent transmetalation and reductive elimination steps. To overcome this, catalyst systems employing bulky and electron-rich ligands are often required. These ligands promote the formation of more reactive, coordinatively unsaturated palladium complexes and can facilitate the challenging bond-forming steps.[4][6][7]
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aryl bromide. While often beneficial for oxidative addition, the interplay of electronic effects from both the fluoro and isopropyl groups can be complex.
Recommended Suzuki-Miyaura Coupling Protocols
The following protocols are designed as starting points for the Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-3-isopropylbenzene with a representative boronic acid, phenylboronic acid. Optimization of catalyst, ligand, base, and solvent may be necessary for different coupling partners.
Protocol 1: General Conditions using a Buchwald-type Ligand
This protocol employs a bulky, electron-rich dialkylbiaryl phosphine ligand, which has proven effective for sterically hindered substrates.[4]
Reagents and Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Notes |
| 1-Bromo-2-fluoro-3-isopropylbenzene | 1 mmol, 1.0 equiv. | |
| Phenylboronic acid | 1.2 mmol, 1.2 equiv. | |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 mmol, 2 mol% | Catalyst precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 0.04 mmol, 4 mol% | Ligand |
| Potassium phosphate (K₃PO₄) | 2.0 mmol, 2.0 equiv. | Base |
| 1,4-Dioxane | 5 mL | Solvent |
| Water | 0.5 mL | Co-solvent |
| Anhydrous sodium sulfate or magnesium sulfate | For drying | |
| Silica gel | For chromatography | |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Degassing: Seal the vessel with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.[8]
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from 4 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 2: Conditions using an N-Heterocyclic Carbene (NHC) Ligand-based Catalyst
N-Heterocyclic carbene (NHC) ligands have emerged as powerful alternatives to phosphines, often exhibiting high stability and catalytic activity, particularly for challenging substrates.[6]
Reagents and Materials:
| Reagent/Material | Amount (for 1 mmol scale) | Notes |
| 1-Bromo-2-fluoro-3-isopropylbenzene | 1 mmol, 1.0 equiv. | |
| Phenylboronic acid | 1.5 mmol, 1.5 equiv. | |
| PEPPSI™-IPr catalyst | 0.03 mmol, 3 mol% | palladium(II) dichloride |
| Potassium carbonate (K₂CO₃) | 2.0 mmol, 2.0 equiv. | Base |
| tert-Amyl alcohol | 5 mL | Solvent |
| Anhydrous sodium sulfate or magnesium sulfate | For drying | |
| Silica gel | For chromatography | |
| Solvents for chromatography (e.g., hexanes, ethyl acetate) |
Step-by-Step Procedure:
-
Reaction Setup: In a dry reaction vial with a magnetic stir bar, combine 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), PEPPSI™-IPr catalyst (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the vial and ensure an inert atmosphere, for instance, by working in a glovebox or using standard Schlenk techniques.
-
Solvent Addition: Add tert-amyl alcohol (5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with dichloromethane (20 mL) and wash with water (2 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper degassing to prevent catalyst oxidation. Use fresh, high-quality palladium precursor and ligand. |
| Insufficiently strong base | Try a stronger base such as cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (KOtBu). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Protodeborylation of boronic acid | Presence of excess water or protic impurities | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[1] |
| Formation of homocoupled biaryl (from aryl bromide) | Reductive elimination from a diarylpalladium(II) intermediate formed from two molecules of the aryl bromide | Lower the reaction temperature. Use a higher catalyst loading to favor the cross-coupling pathway. |
Conclusion
The Suzuki-Miyaura coupling of the sterically encumbered 1-Bromo-2-fluoro-3-isopropylbenzene is a challenging yet achievable transformation. Success hinges on the careful selection of a catalyst system capable of overcoming the significant steric hindrance around the reaction center. The use of bulky, electron-rich phosphine ligands, such as SPhos, or robust N-heterocyclic carbene-based catalysts like PEPPSI™-IPr, in conjunction with appropriate bases and solvents, provides a strong foundation for achieving high yields of the desired biaryl products. The protocols and insights provided in this guide are intended to empower researchers to confidently approach this and similar challenging cross-coupling reactions, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Jie, J. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett, 2002(11), 1908-1917. [Link]
-
Jia, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5515. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1575. [Link]
-
Li, G., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 20(1), 108-115. [Link]
-
Skrydstrup, T., et al. (2018). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 16(43), 8197-8204. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Perrin, D. M., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. The Journal of organic chemistry, 73(12), 4662–4670. [Link]
-
Leadbeater, N. E. (2005). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 61(18), 4431-4475. [Link]
-
ResearchGate. (2025, August 7). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]
-
Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. [Link]
-
Zhang, T., & Kwong, F. Y. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 86-90. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF. [Link]
-
Lubaev, A. E., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29598-29602. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 72(10), 3845-3854. [Link]
-
ResearchGate. (2008, January). (PDF) Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. [Link]
-
Lubaev, A. E., et al. (2018). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 8(52), 29598-29602. [Link]
-
Kumar, S., et al. (2024). Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. Journal of Sulfur Chemistry, 1-13. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mt.com [mt.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
Application Note: 1-Bromo-2-fluoro-3-isopropylbenzene in Agrochemical Synthesis
[1]
Abstract
This technical guide details the synthetic utility of 1-Bromo-2-fluoro-3-isopropylbenzene (BFIB) as a high-value building block for next-generation agrochemicals.[1] Specifically, it addresses the "Fluorine-Isopropyl" steric-electronic synergy that modulates metabolic stability and lipophilicity in Succinate Dehydrogenase Inhibitors (SDHIs) and protoporphyrinogen oxidase (PPO) herbicides.[1] We provide optimized protocols for Suzuki-Miyaura cross-coupling in sterically crowded environments and a safety-critical workflow for lithium-halogen exchange to avoid benzyne fragmentation.[1]
Introduction: The Ortho-Fluorine Effect
In modern agrochemistry, the 1,2,3-trisubstituted benzene pattern is a "privileged scaffold."[1] BFIB is unique because the fluorine atom is sandwiched between a reactive bromine handle and a bulky isopropyl group.
Structural Advantages
-
Metabolic Blocking: The isopropyl group (C3) provides necessary lipophilicity (logP modulation) to fill hydrophobic pockets in target enzymes (e.g., fungal SDH). However, benzylic positions are prone to cytochrome P450 oxidation. The adjacent fluorine (C2) electronically deactivates the ring and sterically shields the benzylic protons, extending the half-life of the active ingredient [1].
-
Conformational Locking: The steric clash between the C2-Fluorine and C3-Isopropyl group forces the isopropyl moiety out of planarity, often locking the bioactive conformation required for high-affinity binding [2].[1]
Physical Properties & Safety Profile
| Property | Value | Note |
| CAS No. | 112611-86-6 | |
| Mol.[1][2] Weight | 217.08 g/mol | |
| Appearance | Clear to pale yellow liquid | |
| Boiling Point | ~220°C (predicted) | |
| Hazards | H315, H319, H335 | Irritant.[1] Handle in fume hood. |
Application Logic & Workflows
The utility of BFIB lies in its ability to undergo orthogonal functionalization. The C1-Bromine is the primary entry point.[1]
Figure 1: Divergent synthetic pathways from the BFIB core.[1]
Protocol A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The C1-Bromine is sterically crowded by the C2-Fluorine.[1] While F is small, the "buttressing effect" from the C3-Isopropyl group pushes the fluorine toward the bromine, hindering the approach of the palladium catalyst. Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) to facilitate oxidative addition and stabilize the Pd(0) species.
Materials
-
Substrate: 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 eq)
-
Partner: Aryl boronic acid (1.2 eq)[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[1]
-
Base: K₃PO₄ (3.0 eq)[1]
-
Solvent: Toluene/Water (10:1)[1]
Step-by-Step Methodology
-
Pre-Catalyst Formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in a small vial with dry toluene. Stir for 10 mins to generate the active catalytic species (solution turns yellow/orange).
-
Reaction Assembly: To a 3-neck flask equipped with a condenser, add BFIB, the boronic acid, and finely ground K₃PO₄.
-
Degassing (Critical): Add the Toluene/Water solvent mixture.[1] Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death in this hindered system.
-
Initiation: Syringe in the pre-formed catalyst solution.
-
Heating: Heat to 100°C for 4-12 hours. Monitor by HPLC/TLC.[1]
-
Note: If conversion stalls, add a second portion of catalyst (1 mol%).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄.
Protocol B: Safety-Critical Lithiation (Carboxylation)
Risk Warning: The 1-Bromo-2-fluoro substitution pattern is the classic precursor for benzyne formation via elimination of LiF.[1] If the lithiation is performed above -60°C, the intermediate will eliminate LiBr/LiF to form a highly reactive aryne, leading to polymerization and tar [3].
Figure 2: Thermal sensitivity of the lithiation step. Strict temperature control is required to prevent benzyne formation.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).
-
Cooling: Submerge flask in a Dry Ice/Acetone bath. Allow internal temperature to reach -78°C . Use an internal thermometer; do not rely on bath temperature.[1]
-
Addition: Add BFIB (1.0 eq).
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.
-
Crucial: Maintain internal temp < -70°C during addition.[1]
-
-
Equilibration: Stir at -78°C for 45 minutes. The Br-Li exchange is faster than proton abstraction at this temperature.[1]
-
Trapping (Carboxylation): Bubble excess dry CO₂ gas (from a sublimer or dried tank) into the solution for 30 minutes.
-
Quench: Allow the reaction to warm to -20°C, then quench with 1M HCl.
-
Result: This yields 2-fluoro-3-isopropylbenzoic acid , a key intermediate for amide-based fungicides.[1]
Case Study: Synthesis of a Generic SDHI Fungicide
Objective: Synthesize a pyrazole-carboxamide fungicide (analogous to commercial SDHIs) using BFIB.
Workflow:
-
Step 1 (Amination): Convert BFIB to 2-fluoro-3-isopropylaniline .[1]
-
Conditions: Pd₂dba₃, BINAP, NaOtBu, Benzophenone imine, followed by acid hydrolysis.
-
Why: Direct nitration/reduction is messy due to the isopropyl group (oxidation risk). Buchwald coupling is cleaner.[1]
-
-
Step 2 (Coupling): React the aniline with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride.
-
Conditions: THF, Et₃N, 0°C to RT.
-
-
Outcome: The resulting amide features the "orthogonal fluorine" which locks the amide bond relative to the phenyl ring, optimizing binding in the succinate dehydrogenase ubiquinone-binding site [4].
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link
-
Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589.[1] Link[1]
-
Leroux, F. R., et al. (2005). Organolithium reagents in the preparation of fluorinated aromatics. Journal of Fluorine Chemistry, 126(7), 962-969.[1] Link
-
Walter, H. (2016). Pyrazole carboxamide fungicides: A success story of modern agrochemical research. Bioorganic & Medicinal Chemistry, 24(3), 331-343.[1] Link
Introduction: Navigating the Challenges of Sterically Congested C-N Couplings
An Application Guide to the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-3-isopropylbenzene
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its widespread adoption in pharmaceutical and materials science stems from its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution.[1][3] However, the successful application of this palladium-catalyzed cross-coupling reaction is not always trivial, particularly when dealing with sterically demanding substrates.
This guide provides an in-depth analysis and detailed protocols for the amination of 1-Bromo-2-fluoro-3-isopropylbenzene, a substrate that embodies the typical challenges encountered in complex molecule synthesis. The presence of two ortho substituents—the bulky isopropyl group and the electronegative fluorine atom—creates a sterically congested environment around the reaction center. This steric hindrance profoundly impacts the efficiency of the catalytic cycle, demanding a carefully optimized set of reaction conditions. Here, we dissect the key parameters, from catalyst and ligand selection to the choice of base and solvent, to provide researchers with a robust framework for achieving high-yield C-N bond formation with this and other similarly challenging aryl halides.
The Substrate Challenge: Unpacking Steric and Electronic Effects
The structure of 1-Bromo-2-fluoro-3-isopropylbenzene presents a classic case of steric and electronic opposition. While the electron-withdrawing nature of the ortho-fluoro group can facilitate the initial oxidative addition of the palladium catalyst to the carbon-bromine bond, the sheer bulk of the adjacent isopropyl group creates a significant steric shield. This congestion impedes two critical steps in the catalytic cycle:
-
Oxidative Addition: The initial insertion of the Pd(0) complex into the C-Br bond is sterically hindered, potentially slowing the reaction rate and requiring more forcing conditions.
-
Reductive Elimination: The final, product-forming step, where the new C-N bond is formed, can also be inhibited. The bulky ortho groups can create a crowded transition state, making it difficult for the coupled product to be released from the palladium center.
Overcoming these hurdles is paramount and is achieved primarily through the rational selection of a highly active catalyst system, particularly the phosphine ligand.
Pillars of Success: Optimizing Reaction Parameters
The Catalyst System: The Advantage of Precatalysts
While early Buchwald-Hartwig reactions generated the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, modern protocols for challenging substrates strongly favor the use of well-defined palladium precatalysts.[4][5] These are air- and thermally-stable Pd(II) complexes that readily and cleanly generate the active, monoligated LPd(0) species under the reaction conditions.[6]
The use of precatalysts, such as the Buchwald G3 or G4 palladacycles, offers several advantages:
-
Efficiency: They ensure the reliable and high-fidelity formation of the active catalyst, avoiding side reactions that can occur during in situ reduction of Pd(II) sources.[4][6]
-
Lower Catalyst Loading: Their high activity often allows for lower catalyst loadings (0.1-2 mol%), which is economically and environmentally beneficial, especially on a large scale.[4][7]
-
Reproducibility: They provide greater run-to-run consistency, a critical factor in drug development and process chemistry.
Ligand Selection: The Key to Unlocking Reactivity
The choice of ligand is arguably the most critical factor for the successful amination of a sterically hindered substrate like 1-Bromo-2-fluoro-3-isopropylbenzene. The ligand must be both bulky and electron-rich to facilitate the key steps of the catalytic cycle.[8] Bulky dialkylbiaryl phosphine ligands, developed extensively by the Buchwald group, are the state-of-the-art for this purpose.[1][9]
-
Bulk: The ligand's steric profile promotes the formation of a coordinatively unsaturated, 12-electron monoligated Pd(0) complex, which is the highly active species required for oxidative addition. Furthermore, steric pressure between the ligand and the substrates facilitates the final reductive elimination step.[9]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which promotes the oxidative addition step and stabilizes the resulting Pd(II) intermediate.
The optimal ligand is often dependent on the nature of the amine coupling partner.[10]
| Ligand Family | Recommended For | Rationale |
| RuPhos | Secondary Amines (cyclic & acyclic) | Provides an excellent balance of steric bulk and electron-donating properties for coupling with secondary amines, which are common nucleophiles. |
| BrettPhos | Primary Amines & Amides | Its specific architecture is highly effective for coupling with less nucleophilic primary amines and even amides, which can be challenging substrates.[9] |
| XPhos | General Purpose, Aryl Amines | A versatile and highly active ligand suitable for a wide range of amines, including anilines and other aryl amines. |
Base and Solvent Selection
A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile for the coupling reaction.[11]
-
Common Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most frequently used bases.[10]
-
Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may necessitate higher reaction temperatures or longer reaction times.[12]
The solvent must be anhydrous and is typically a non-polar, aprotic solvent capable of reaching the required reaction temperatures.
-
Common Solvents: Toluene, Dioxane, and Tetrahydrofuran (THF) are standard choices.[10][12] Toluene is often preferred for its higher boiling point (111 °C), which allows for sufficient thermal energy to overcome the activation barriers associated with hindered substrates.
The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][13]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Amination with a Secondary Amine (Morpholine)
This protocol provides a reliable starting point for the coupling of 1-Bromo-2-fluoro-3-isopropylbenzene with a common secondary amine, morpholine, using a modern palladium precatalyst system.
Materials & Reagents:
-
1-Bromo-2-fluoro-3-isopropylbenzene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried 20 mL reaction vial with a PTFE-lined screw cap and magnetic stir bar
Equipment:
-
Inert atmosphere glovebox or Schlenk line with argon or nitrogen gas
-
Magnetic stir plate with heating
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Inert Atmosphere Setup: In a glovebox, add the 1-Bromo-2-fluoro-3-isopropylbenzene (if solid) or prepare to add via syringe (if liquid), RuPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial containing a stir bar.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst and the electron-rich phosphine ligand.[12]
-
-
Reagent Addition: Seal the vial with the screw cap. Remove the vial from the glovebox. Add the anhydrous, degassed toluene (5 mL) via syringe, followed by the morpholine (1.2 mmol).
-
Self-Validation Note: Ensure the toluene is fully degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to remove dissolved oxygen.
-
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.
-
Causality Note: Vigorous stirring is important to ensure proper mixing of the heterogeneous mixture, as the inorganic base has limited solubility.[10] The elevated temperature provides the necessary energy to overcome the steric barriers of the substrate.
-
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by carefully adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-arylated product.
Safety Precautions:
-
Palladium compounds can be toxic; handle with appropriate personal protective equipment (PPE).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Work in a well-ventilated fume hood.
Conclusion
The successful Buchwald-Hartwig amination of sterically demanding substrates like 1-Bromo-2-fluoro-3-isopropylbenzene is a testament to the power of modern catalyst design. By moving beyond first-generation systems to employ robust palladium precatalysts and sterically-tuned, electron-rich biaryl phosphine ligands, researchers can overcome significant steric challenges. A systematic approach that carefully considers the interplay between the catalyst, ligand, base, and solvent allows for the reliable and high-yield synthesis of complex arylamines, paving the way for advancements in drug discovery and materials science.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Singh, R., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and the Low Temperature Oxidative Addition of Aryl Chlorides. Journal of the American Chemical Society. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chemistry – An Asian Journal. [Link]
-
Leadbeater, N. E. (2010). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
Fors, B. P., et al. (2009). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Lee, C., et al. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. SciSpace. [Link]
-
Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Singh, R., et al. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
Vantourout, J. C., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
-
Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]
-
Lin, X., et al. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]
-
Brivio, M., et al. (2025). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. ResearchGate. [Link]
-
Reeve, J. T., et al. (2016). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates. Organic Letters. [Link]
-
Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]
-
GalChimia. (2015). Bulky Amines that Work. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Palladium precatalysts for efficient reactions-SINOCOMPOUND [en.sinocompound.com]
- 5. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. entegris.com [entegris.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Lithiation and Functionalization of 1-Bromo-2-fluoro-3-isopropylbenzene
Part 1: Strategic Analysis & Reactivity Landscape
The Substrate Challenge
1-Bromo-2-fluoro-3-isopropylbenzene presents a unique intersection of electronic activation and steric shielding. For the medicinal chemist, this scaffold is a high-value precursor for constructing lipophilic, metabolically stable fluorinated cores. However, its functionalization is non-trivial due to two competing factors:
-
The "Benzyne Time-Bomb": The 1-bromo-2-fluoro motif is the classic precursor for benzyne generation. Upon Lithium-Halogen exchange at C1, the resulting species is (2-fluoro-3-isopropylphenyl)lithium . This intermediate possesses a lithium atom ortho to a fluorine. At temperatures above -60°C, this species undergoes rapid
-elimination of LiF to generate 3-isopropylbenzyne , leading to oligomerization or uncontrolled side reactions. -
Steric Congestion (C3-Isopropyl): The bulky isopropyl group at C3 exerts significant steric pressure on the reactive C1 center (via the C2-fluorine relay) and completely blocks the C2 position from direct deprotonation.
Mechanistic Pathway Selection
To functionalize this molecule, we must select a pathway that favors substitution over elimination .
-
Pathway A: Lithium-Halogen Exchange (Recommended). Using
-BuLi at cryogenic temperatures (-78°C). The exchange of the C1-Bromine is extremely fast (kinetically favored), generating the C1-lithio species. Crucial: The reaction must remain below the elimination threshold (-70°C) until the electrophile is fully reacted. -
Pathway B: Turbo-Grignard Exchange (Alternative). Using
-PrMgCl·LiCl. This generates the corresponding Grignard reagent.[1] Magnesium species are less prone tongcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -elimination than lithium species, offering a wider thermal safety window (often stable up to -20°C), though the exchange rate is slower.
Reaction Pathway Visualization
The following diagram illustrates the critical divergence between successful functionalization and the benzyne failure mode.
Figure 1: Mechanistic divergence in the lithiation of 1-Bromo-2-fluoro-3-isopropylbenzene. Temperature control is the sole determinant of pathway selectivity.
Part 2: Experimental Protocols
Protocol A: Cryogenic Lithium-Halogen Exchange (High Yield)
Objective: Selective C1-functionalization (Formylation, Carboxylation, Boronylation). Scale: 10.0 mmol basis.
1. Reagents & Setup
-
Substrate: 1-Bromo-2-fluoro-3-isopropylbenzene (2.17 g, 10 mmol).
-
Solvent: Anhydrous THF (50 mL), freshly distilled or from SPS.
-
Reagent:
-Butyllithium ( -BuLi), 2.5 M in hexanes (4.4 mL, 11 mmol). -
Vessel: 3-neck round bottom flask, oven-dried, equipped with internal temperature probe (Critical).
2. Step-by-Step Methodology
-
Inertion: Flame-dry the glassware under vacuum; backfill with Argon (x3). Maintain a positive pressure of Argon throughout.
-
Solvation: Charge the flask with the substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
-
Expert Note: Ensure the internal temperature reaches -78°C before proceeding. The external bath temperature is not a reliable proxy.
-
-
Exchange: Add
-BuLi dropwise via syringe pump or pressure-equalizing funnel over 15 minutes. -
Equilibration: Stir at -78°C for 30 minutes.
-
Validation: The Li-Br exchange is typically complete within 15-20 minutes. Extended stirring is unnecessary and increases the risk of benzyne leakage.
-
-
Electrophile Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.
-
For Aldehyde: Add DMF (1.5 mL, 20 mmol).
-
For Carboxylic Acid: Bubble dry CO2 gas through the solution (via needle) for 20 mins.
-
For Boronic Acid: Add Triisopropyl borate (3.5 mL, 15 mmol).
-
-
Quench:
-
Allow the mixture to stir at -78°C for 30 minutes.
-
Crucial: Do NOT warm to RT yet. Quench cold with saturated aqueous NH4Cl (10 mL) or dilute HCl (if making the acid) while still at -78°C.
-
Reasoning: If you warm before quenching, unreacted aryllithium will eliminate to benzyne.
-
-
Workup: Warm to room temperature. Dilute with Et2O or EtOAc. Wash with water and brine. Dry over MgSO4.
3. Troubleshooting Table
| Issue | Diagnosis | Corrective Action |
| Low Yield / Tarry Residue | Benzyne formation due to temperature excursion. | Check internal probe accuracy. Ensure quench is performed at -78°C. |
| Recovery of Starting Material | Incomplete exchange or wet solvent (protonation). | Titrate |
| Wurtz Coupling (Dimer) | Alkyl bromide formed reacting with aryl lithium.[4] | Add |
Protocol B: Turbo-Grignard Exchange (Scalable/Safe)
Objective: Large-scale preparation or reactions requiring higher temperatures (-20°C).
-
Setup: Dissolve substrate (10 mmol) in THF (20 mL) at -20°C .
-
Exchange: Add
-PrMgCl·LiCl (Turbo Grignard, 1.3 M in THF, 11 mmol) dropwise. -
Aging: Stir at -20°C to 0°C for 1-2 hours.
-
Note: The Mg-Br exchange is slower than Li-Br. Monitor conversion by GC-MS (quench aliquot with MeOH; look for des-bromo product).
-
-
Reaction: Add electrophile. The Grignard species is stable enough to tolerate warming to 0°C for sluggish electrophiles.
Part 3: Functionalization Scope & Data
The following table summarizes the expected outcomes for C1-functionalization of 1-bromo-2-fluoro-3-isopropylbenzene using Protocol A.
| Target Functionality | Electrophile | Product Structure | Typical Yield | Notes |
| Aldehyde | DMF | 2-Fluoro-3-isopropylbenzaldehyde | 85-92% | Standard precursor for reductive aminations. |
| Carboxylic Acid | CO2 (g) | 2-Fluoro-3-isopropylbenzoic acid | 88-95% | Excellent crystallinity; easy purification. |
| Boronic Acid | B(OiPr)3 | (2-Fluoro-3-isopropylphenyl)boronic acid | 75-85% | Use B(OiPr)3 over B(OMe)3 to reduce polymerization. |
| Silyl Ether | TMSCl | (2-Fluoro-3-isopropylphenyl)trimethylsilane | 90% | Useful for directed lithiation at C4 in subsequent steps. |
| Primary Alcohol | Paraformaldehyde | (2-Fluoro-3-isopropylphenyl)methanol | 60-70% | Requires cracking paraformaldehyde; monomeric CH2O gas preferred. |
Workflow Diagram
Figure 2: Operational workflow for Protocol A. Note the "Quench COLD" step is critical to prevent benzyne formation.
References
-
Schlosser, M., & Mongin, F. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link[5]
-
Leroux, F., & Schlosser, M. (2016). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA, 70(1), 46-53. Link
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. Link
-
Bailey, W. F., & Patricia, J. J. (1988). The chemistry of organolithium compounds: The preparation of organolithiums by lithium-halogen exchange. Journal of Organometallic Chemistry, 352(1-2), 1-46. Link
-
Wittig, G., & Pohmer, L. (1955).[6] Intermediäre Bildung von Dehydrobenzol (Cyclohexa-dienin).[6] Angewandte Chemie, 67(13), 348.[6] Link[6]
Sources
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chimia.ch [chimia.ch]
- 4. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Nucleophilic aromatic substitution potential of 1-Bromo-2-fluoro-3-isopropylbenzene
Executive Summary
1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 1369919-04-9) represents a highly specialized scaffold for medicinal chemistry, particularly in the synthesis of atropisomeric kinase inhibitors and sterically congested biaryls.[1] Its utility lies in the orthogonal reactivity of its three contiguous substituents:
-
Fluorine (C2): A latent handle for Nucleophilic Aromatic Substitution (S_NAr).
-
Bromine (C1): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
Isopropyl (C3): A steric modulator that enforces regioselectivity and influences bioavailability.[1]
This guide analyzes the S_NAr potential of the C2-Fluorine.[1] Unlike activated substrates (e.g., p-nitrofluorobenzene), this molecule is electronically neutral/deactivated and sterically hindered .[1] Successful substitution requires bypassing the high activation energy barrier while avoiding the competing formation of 3-isopropylbenzyne.[1]
Chemical Analysis & Reactivity Profile
Electronic vs. Steric Landscape
The S_NAr mechanism generally follows a two-step addition-elimination pathway via a Meisenheimer complex.[1]
-
Electronic Activation (Favorable): The C1-Bromine atom exerts a negative inductive effect (-I), pulling electron density from the ring and slightly activating the C2-Fluorine toward nucleophilic attack.[1]
-
Steric Deactivation (Unfavorable): The C3-Isopropyl group is bulky.[1] It shields the C2 position, significantly raising the energy of the transition state for nucleophilic attack.
-
Leaving Group Dynamics: Fluorine is the superior leaving group for S_NAr (F >> Br) due to the high polarity of the C-F bond, which stabilizes the anionic intermediate.[2] However, without strong electron-withdrawing groups (EWGs), the reaction is sluggish.
Competing Pathways
Researchers must navigate three divergent pathways:
-
Pathway A (Desired S_NAr): Attack at C2, displacing Fluorine.
-
Pathway B (Metal-Catalyzed Coupling): Oxidative addition at C1, displacing Bromine.[1]
-
Pathway C (Benzyne Elimination): Treatment with strong bases (e.g., t-BuLi or Mg) can trigger elimination of F and Br (or H and Br), leading to a transient benzyne species.[1]
Decision Matrix: Reaction Pathway Selection
The following logic map guides the experimental design based on the desired outcome.
Figure 1: Strategic decision tree for functionalizing 1-Bromo-2-fluoro-3-isopropylbenzene.
Detailed Protocols
Protocol A: Chemoselective S_NAr of Fluorine
Objective: Displace the C2-Fluorine with a nucleophile (O- or N-based) while leaving the C1-Bromine intact for future elaboration.[1]
Rationale: Since the ring is not strongly activated, standard conditions (refluxing THF) often fail. We utilize Dipolar Aprotic Solvents (DMSO or NMP) to solvate the cation, leaving the nucleophile "naked" and more reactive. High temperature is required to overcome the steric barrier of the isopropyl group.
Reagents:
-
Substrate: 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv).[1]
-
Nucleophile: Primary amine (e.g., benzylamine) or Alkoxide (e.g., NaOMe). Note: Sterically hindered nucleophiles (e.g., t-BuNH2) will fail.[1]
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv).[1] Avoid strong alkoxide bases if possible to prevent benzyne formation.[1]
-
Solvent: Anhydrous DMSO or NMP (0.5 M concentration).[1]
Step-by-Step Procedure:
-
Setup: Charge a pressure-rated vial (microwave vial recommended) with the substrate (100 mg, 0.46 mmol), K₂CO₃ (127 mg, 0.92 mmol), and the nucleophile (1.2 equiv).
-
Solvation: Add anhydrous DMSO (1.0 mL). Seal the vial under Argon/Nitrogen.
-
Reaction:
-
Thermal: Heat to 120°C for 12–24 hours in an oil bath.
-
Microwave (Preferred): Irradiate at 140°C for 1–2 hours.
-
-
Monitoring: Check LC-MS for the product peak (M+Nu-F). If starting material remains, increase temp to 150°C. Caution: Watch for debromination by-products.[1]
-
Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine to remove DMSO.[1] Dry over Na₂SO₄ and concentrate.
Data Summary: Expected Reactivity
| Nucleophile Type | Reactivity | Conditions | Primary Risk |
|---|---|---|---|
| Prim.[1] Amines | Moderate | 120°C, DMSO | Slow kinetics due to sterics |
| Sec. Amines | Low | 140°C+, NMP | Steric clash with iPr |
| Alkoxides | High | 80-100°C | Benzyne formation (Elimination) |
| Thiols | High | 90°C, DMF | Disulfide formation |[1]
Protocol B: Palladium-Catalyzed Amination (Alternative to S_NAr)
Objective: If Protocol A fails due to sterics, use the Bromine as the entry point.
Rationale: While not a "substitution of Fluorine," this is often the practical solution. Palladium inserts into the C-Br bond (oxidative addition) much faster than S_NAr occurs at the C-F bond in this unactivated system.[1]
Key Difference:
-
Protocol A Product: 1-Bromo-2-(nucleophile)-3-isopropylbenzene.[1]
-
Protocol B Product: 1-(Nucleophile)-2-fluoro-3-isopropylbenzene.[1]
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos (7 mol%).[1]
-
Base: Cs₂CO₃ or NaOtBu.[1]
-
Solvent: Toluene or 1,4-Dioxane (100°C).
Troubleshooting & Optimization
The "Benzyne Trap"
A common failure mode when using strong bases (e.g., KOtBu, NaH) is the formation of 3-isopropylbenzyne .
-
Mechanism: Base removes the proton at C4? Unlikely. More likely, Magnesium (if used) attacks C1-Br, forming a Grignard which eliminates C2-F.[1][3]
-
Symptom: Formation of Diels-Alder cycloadducts or complex oligomers instead of substitution products.[1]
-
Prevention: Use mild bases (carbonates) and rely on thermal activation rather than basicity.[1]
Solvent Effects
-
DMF: Good, but decomposes at >140°C.
-
DMSO: Excellent for S_NAr, difficult to remove.
-
NMP: Best stability for high-temp S_NAr.[1]
References
-
Mechanism of S_NAr: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Compounds.[4][5] Chemical Reviews.[1]
-
Fluorine vs Bromine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2][4][6][7][8] Elsevier.[1] (Classic text establishing F >> Br rate in S_NAr).
-
Unactivated S_NAr Protocols: Organic Chemistry Portal - Nucleophilic Aromatic Substitution.
-
Benzyne from 2-Fluorobromobenzene: Coe, J. W. (2011).[1] The reactivity of benzyne intermediates.[2][3][9][10] Organic Reactions.[1][2][3][4][6][7][8][10][11] [1]
Sources
- 1. Benzene, 1-bromo-3-fluoro- [webbook.nist.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. penandprosperity.vgcet.com [penandprosperity.vgcet.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
Technical Application Note: Precision Synthesis of 1-Bromo-2-fluoro-3-isopropylbenzene
Executive Summary
The synthesis of 1,2,3-trisubstituted benzenes (the "vicinal" pattern) represents a significant challenge in medicinal chemistry due to steric crowding and competing electronic directing effects.[1][2] 1-Bromo-2-fluoro-3-isopropylbenzene is a high-value scaffold for kinase inhibitors and agrochemicals, combining a lipophilic isopropyl group, a metabolically stable fluorine, and a reactive bromine handle for cross-coupling.[1][2]
This Application Note details a high-fidelity Directed Ortho Metalation (DoM) protocol. Unlike classical Electrophilic Aromatic Substitution (EAS), which suffers from poor regioselectivity (favoring 1,2,4- or 1,4-substitution), this protocol leverages the strong ortho-directing ability of fluorine to install the bromine atom with >95% regiocontrol.[1][2]
Retrosynthetic Analysis
The strategic disconnection relies on the "ortho-lithiation" logic.[1][2] The fluorine atom serves as the Directed Metalation Group (DMG).[1]
Logical Pathway
-
Disconnection: C–Br bond.
-
Precursor: 1-Fluoro-2-isopropylbenzene (o-Fluorocumene).[1][2]
-
Mechanism: The fluorine atom coordinates the lithium base, directing deprotonation exclusively to the C3 position (adjacent to F), as the C6 position is deactivated by distance and lack of coordination.[1][2]
Figure 1: Retrosynthetic tree demonstrating the Directed Ortho Metalation (DoM) strategy utilizing Fluorine as the directing group.[1][2]
Experimental Protocol
Phase A: Synthesis of Precursor (1-Fluoro-2-isopropylbenzene)
Note: If 1-fluoro-2-isopropylbenzene is commercially available, skip to Phase B.[1][2] This phase describes the synthesis from 2-isopropylaniline via the Balz-Schiemann reaction.[1][2]
Reagents:
-
Diethyl ether / Heptane[1]
Procedure:
-
Diazotization: Dissolve 2-isopropylaniline in HBF₄ (aq) at 0°C. Add aqueous NaNO₂ dropwise, maintaining temperature <5°C.
-
Precipitation: The diazonium tetrafluoroborate salt will precipitate. Stir for 30 min at 0°C.
-
Filtration: Filter the solid salt, wash with cold water, then cold diethyl ether. Caution: Diazonium salts are potentially explosive when dry.[1]
-
Thermal Decomposition: Suspend the damp salt in heptane and heat to reflux. The salt decomposes (evolves N₂ and BF₃) to yield the aryl fluoride.[1]
-
Purification: Wash the organic layer with NaOH (1M) to remove BF₃ residues.[1] Distill to obtain 1-fluoro-2-isopropylbenzene (colorless oil).[1][2]
Phase B: Regioselective Bromination (The Core Protocol)
This step utilizes the "Schlosser Base" concept or standard n-BuLi/TMEDA to effect kinetic deprotonation.[1][2]
Materials Table:
| Component | Role | Equivalents | Notes |
| 1-Fluoro-2-isopropylbenzene | Substrate | 1.0 | Dried over molecular sieves |
| n-Butyllithium (n-BuLi) | Base | 1.1 | 1.6M or 2.5M in Hexanes |
| TMEDA | Ligand | 1.1 | Distilled, Anhydrous |
| Bromine (Br₂) | Electrophile | 1.2 | Or CBr₄ (solid source) |
| THF | Solvent | 10-15 vol | Anhydrous, inhibitor-free |
Step-by-Step Methodology:
-
System Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.
-
Solvation: Charge the flask with anhydrous THF and TMEDA (N,N,N',N'-tetramethylethylenediamine). Cool to -78°C (dry ice/acetone bath).
-
Base Formation: Add n-BuLi dropwise via syringe. Stir for 15 minutes to form the active chelated lithium complex.[1]
-
Substrate Addition: Dissolve 1-fluoro-2-isopropylbenzene in a minimal amount of THF. Add this solution dropwise to the base mixture over 20 minutes.
-
Metalation Period: Stir at -78°C for 2 hours . The solution typically turns a yellow/orange hue, indicating the formation of the aryllithium species.[1][2]
-
Electrophile Quench:
-
Warming: Allow the mixture to warm slowly to 0°C over 1 hour.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with Na₂S₂O₃ (to remove excess bromine) and Brine.[1][2]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product is a colorless oil.[1]
Critical Control Points & Troubleshooting
Regioselectivity Verification
The success of this protocol hinges on the exclusive lithiation of C3.[1][2]
-
Why C3 and not C6? Fluorine is a potent Inductive (-I) activator and coordinates Lithium.[1][2] C3 is adjacent to F. C6 is adjacent to the Isopropyl group but meta to F. The acidity of H-3 is significantly higher (pKa ~35) than H-6 due to the proximity of Fluorine.[1][2]
-
Why not Benzylic Deprotonation? The benzylic proton of the isopropyl group is tertiary and sterically shielded.[1][2] Ring lithiation (sp2 C-H) is kinetically favored over benzylic (sp3 C-H) lithiation under these cryogenic conditions.[1][2]
Reaction Pathway Visualization[2]
Figure 2: Mechanistic pathway showing the coordination-directed lithiation at the C3 position.[1][2]
Characterization Data (Expected)
Upon isolation, verify the structure using 1H NMR . The coupling constants are diagnostic for the 1,2,3-substitution pattern.[1][2]
-
1H NMR (400 MHz, CDCl₃):
-
δ 7.30 (dd, J = 8.0, 1.5 Hz, 1H): H-6 (Adjacent to iPr, doublet of doublets).[1][2]
-
δ 7.15 (ddd, J = 8.0, 6.5, 1.5 Hz, 1H): H-4 (Para to iPr).[1][2]
-
δ 6.95 (t, J = 7.8 Hz, 1H): H-5 (Meta to F).
-
δ 3.35 (sept, J = 6.9 Hz, 1H): Isopropyl CH.[2]
-
δ 1.25 (d, J = 6.9 Hz, 6H): Isopropyl CH₃.[2]
-
Key Feature: Look for the lack of symmetry and the specific integration of 3 aromatic protons.[1][2]
-
Safety & Hazards
-
n-Butyllithium: Pyrophoric.[1][2] Must be handled under strict inert atmosphere. Use a cannula or gas-tight syringe for transfer.[1][2]
-
Bromine: Highly toxic and corrosive.[1] Causes severe burns.[1] Use in a fume hood.[2]
-
HF Generation: If the reaction temperature runs away during the Balz-Schiemann step, decomposition can release HF.[1][2] Use plasticware where appropriate for fluoride salts.
References
-
Schlosser, M. (2005).[2] Organometallics in Synthesis: A Manual. Wiley.[1] (Detailed protocols on LICKOR and DoM bases).
-
Snieckus, V. (1990).[2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2] Chemical Reviews, 90(6), 879-933.[1][2] Link[1][2]
-
Flood, D. T. (1943).[2] "Fluorobenzene."[1][6][7] Organic Syntheses, Coll.[2][7] Vol. 2, p. 295.[2] (Foundational Balz-Schiemann protocol).[1][2] Link[1][2]
-
Mongin, F., & Schlosser, M. (1996).[2][8] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[1][2][8] (Precedent for F-directed lithiation).[1][2][3][9] Link[1][2][8]
Sources
- 1. prepchem.com [prepchem.com]
- 2. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. quora.com [quora.com]
- 5. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 6. two methods of preparation of fluorobenzene | Filo [askfilo.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 9. Synthesis and Application of 2,3-Difluorobromobenzene_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Couplings of 1-Bromo-2-fluoro-3-isopropylbenzene
The following Technical Support Guide is designed for researchers encountering yield issues with 1-Bromo-2-fluoro-3-isopropylbenzene . This molecule presents a classic "Steric-Electronic Trap" in cross-coupling chemistry.
Executive Summary: The Substrate Challenge
1-Bromo-2-fluoro-3-isopropylbenzene is not a standard aryl halide. It possesses a deceptive reactivity profile that often leads to stalled reactions or unexpected side products (specifically protodebromination).
-
The Electronic Trap (Easy Oxidative Addition): The fluorine atom at the C2 position is electron-withdrawing (
effect), which activates the C1-Br bond. Oxidative addition (OA) of Palladium into this bond is typically fast.[1] -
The Steric Trap (Difficult Transmetallation): The isopropyl group at C3 exerts a "Buttressing Effect" on the C2-fluorine. Unlike a simple ortho-fluoro group, the C2-F is sterically "locked" by the bulky isopropyl group, creating a rigid steric wall. This significantly hinders the approach of the nucleophile (boronic acid or amine) during the Transmetallation (TM) step.
The Consequence: The catalytic cycle accumulates the oxidative addition intermediate (
Module 1: Catalyst & Ligand Selection
Goal: Balance the catalytic cycle to prevent intermediate stagnation.
Q1: My standard catalyst ( or ) gives <20% conversion. Why?
A: These "Generation 1" catalysts lack the steric bulk and electron richness required for this substrate.
-
Ligand Failure: Triphenylphosphine (
) is not electron-rich enough to stabilize the oxidative addition intermediate against decomposition, nor is it bulky enough to promote the formation of the highly active mono-ligated species. -
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC-Palladium (PEPPSI) systems. These ligands are electron-rich (accelerating OA) and extremely bulky (facilitating Reductive Elimination and stabilizing the active species).
Recommended Catalyst Systems
| Reaction Type | Primary Recommendation | Rationale |
| Suzuki-Miyaura | Pd-PEPPSI-IPr or XPhos Pd G4 | PEPPSI-IPr is highly resistant to breakdown and excellent for sterically hindered TM. XPhos provides the necessary bulk to "wrap" the metal center. |
| Buchwald-Hartwig | RuPhos Pd G4 or BrettPhos Pd G4 | RuPhos is the gold standard for secondary amines and hindered halides. BrettPhos is superior for primary amines. |
| Negishi/Heck | Pd(P(t-Bu)3)2 | The extreme bulk of tri-tert-butylphosphine forces the formation of the active 12-electron Pd species. |
Module 2: Troubleshooting & Diagnostics
Goal: Identify the specific failure mode using crude reaction data.
Q2: I see the starting material disappearing, but the product isn't forming. Instead, I see a "M-Br+1" mass or a simple benzene derivative. What is happening?
A: You are observing Protodebromination (Hydrodehalogenation).
-
Mechanism: The Pd inserts into the C-Br bond.[1] However, the nucleophile cannot access the Pd center due to the "Buttressing Effect" of the 2-F/3-iPr groups.
-
Fate: The
species abstracts a hydride from the solvent (especially alcohols or ethers) or the base, followed by reductive elimination to form (1-fluoro-2-isopropylbenzene).
Diagnostic Decision Tree
Use the following logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic for coupling failures with hindered aryl bromides.
Module 3: Optimized Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Steric Demand)
Designed to force Transmetallation while minimizing Protodebromination.
Reagents:
-
1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv)
-
Boronic Acid (1.5 - 2.0 equiv) [Use Pinacol Ester if acid is unstable]
-
Catalyst: Pd-PEPPSI-IPr (2-3 mol%)
-
Base:
(3.0 equiv) [Finely ground] -
Solvent: Toluene/Water (10:1) [Strictly degassed]
Step-by-Step:
-
Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and catalyst.
-
Degassing: Seal the vial and purge with Argon for 5 minutes. Add the Toluene/Water mixture via syringe. Crucial: Do not use THF or Ethanol, as these promote protodebromination.
-
Activation: Purge the liquid phase with Argon bubbles for another 2-3 minutes.
-
Reaction: Heat to 100°C (block temperature) with vigorous stirring (>800 rpm). The high stirring rate is essential for the biphasic system.
-
Monitoring: Check HPLC/TLC at 2 hours. If SM remains, add 1 mol% more catalyst.
Protocol B: Buchwald-Hartwig Amination
Designed to prevent catalyst poisoning by the amine.
Reagents:
-
1-Bromo-2-fluoro-3-isopropylbenzene (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: RuPhos Pd G4 (2 mol%)
-
Base: NaOtBu (1.4 equiv) [Sublimed grade preferred]
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step:
-
Pre-complexation (Optional but recommended): If using a separate ligand/Pd source, stir
and RuPhos (1:2 ratio) in Dioxane at 60°C for 10 mins before adding substrates. If using G4 precatalyst, skip this. -
Addition: Add Aryl Bromide, Amine, and Base to the vial inside a glovebox or under positive Argon flow.
-
Heating: Heat to 100°C .
-
Workup: Filter through a pad of Celite/Silica to remove Pd residues before acidic workup, as the amine product can chelate Pd.
Module 4: Advanced FAQ
Q3: Can I use fluoride bases (CsF, KF) for the Suzuki coupling?
A: Yes, and often you should.
If the standard Carbonate bases (
-
Strategy: Use CsF (2-3 equiv) in Toluene.
-
Mechanism: The Fluoride anion has a high affinity for Boron (
interaction), creating a highly reactive fluoroboronate species that undergoes Transmetallation much faster than the hydroxyboronate formed by carbonates. This speed is critical to outcompete protodebromination in hindered systems.
Q4: Why is my reaction turning black immediately?
A: This indicates "Palladium Black" precipitation . The active catalytic species is unstable and is aggregating into inactive metal clusters.
-
Cause: Insufficient ligand concentration or ligand oxidation.
-
Fix: Ensure your ligand:Pd ratio is at least 2:1 (if mixing manually). If using a precatalyst, ensure the solvent is perfectly degassed (Oxygen destroys the phosphine ligand, causing the Pd to crash out).
Q5: Is the 3-isopropyl group really that important? Can I just use 2-fluoro-bromobenzene conditions?
A: No. In 2-fluoro-bromobenzene, the fluorine atom can rotate or distort slightly away from the incoming Pd. In the 3-isopropyl analog, the isopropyl group "locks" the fluorine in place (The Buttressing Effect). This reduces the effective volume of the reaction pocket. Conditions that work for 2-fluoro-bromobenzene will likely result in incomplete conversion for your substrate. You must use "Over-powered" catalysts (PEPPSI, RuPhos).
References
-
Mechanistic Studies on Sterically Hindered Couplings
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643.
-
-
PEPPSI Catalyst System
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal, 12(18), 4749–4755.
-
-
Protodebromination Side Reactions
-
Navarro, O., et al. (2003). General Determination of the Purity of Pd(0) Complexes and Its Application to the Evaluation of Catalyst Activity. Journal of Organic Chemistry, 68(10), 4008-4014.
-
-
Fluoride Activation in Suzuki Coupling
-
Wright, S. W., et al. (1994). Fluoride-mediated boronic acid coupling reactions. Journal of Organic Chemistry, 59(20), 6095–6097.
-
-
Buttressing Effect in 1,2,3-Trisubstituted Benzenes
-
Khandavalli, C., et al. (2019). Steric Crowding in 1,2,3-Trisubstituted Benzenes: A Structural and Spectroscopic Study. Journal of Molecular Structure, 1185, 205-213.
-
Sources
Optimizing catalyst selection for 1-Bromo-2-fluoro-3-isopropylbenzene activation
[1]
Ticket ID: #RXN-OPT-2F3iPr Subject: Catalyst Selection & Optimization Guide for Sterically Congested Aryl Bromides Status: Active Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Substrate Analysis
Welcome to the technical support hub for 1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 1369919-04-9).[1] This guide addresses the specific challenges of activating this molecule in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.).
The "Pocket" Challenge
This substrate presents a classic "push-pull" conflict in organometallic chemistry:
-
Electronic Activation (The "Push"): The ortho-fluorine atom is electronegative. It lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition compared to a neutral phenyl ring [1].
-
Steric Shielding (The "Pull"): The meta-isopropyl group, combined with the ortho-fluorine, creates a steric "pocket" around the bromine. Standard phosphines (like
) are too bulky to ligate effectively while accommodating the substrate, or too small to force the reductive elimination step.
Core Recommendation: You cannot rely on "commodity" catalysts (e.g.,
Catalyst Selection Matrix
Do not guess. Use this logic flow to select your initial catalyst system.
Interactive Decision Tree (Workflow)
Figure 1: Catalyst selection logic based on coupling partner and reaction type.[1][2]
Technical Specifications Table
| Reaction Type | Recommended Catalyst | Ligand Class | Why this works for 2-F-3-iPr-Ph-Br? |
| Suzuki-Miyaura | XPhos Pd G4 | Dialkylbiaryl Phosphine | The steric bulk of XPhos promotes reductive elimination, which is often the rate-limiting step for hindered biaryls.[1] The G4 scaffold ensures 100% active Pd(0) generation [2].[1] |
| Suzuki (Alt) | SPhos Pd G4 | Dialkylbiaryl Phosphine | SPhos is smaller than XPhos; use if XPhos fails to perform oxidative addition due to extreme steric crowding.[1] |
| Buchwald (1° Amine) | BrettPhos Pd G4 | Dialkylbiaryl Phosphine | BrettPhos is highly selective for primary amines and prevents the formation of bis-arylated side products.[1] |
| Buchwald (2° Amine) | RuPhos Pd G4 | Dialkylbiaryl Phosphine | RuPhos creates a "protective shell" that prevents catalyst deactivation while allowing bulky secondary amines to enter the coordination sphere [3]. |
| Negishi | PEPPSI-IPr | NHC (Carbene) | NHC ligands bind tighter than phosphines, preventing catalyst decomposition during the transmetallation with aggressive Zinc reagents.[1] |
Optimization Protocol (The "Self-Validating" System)
To ensure scientific integrity, do not run a single reaction. Run a 4-vial screen to validate the system. This protocol minimizes false negatives caused by base/solvent mismatch.[1]
Standard Conditions:
-
Scale: 0.1 mmol (approx 22 mg of substrate).[1]
-
Concentration: 0.2 M.[1]
-
Catalyst Loading: 2.0 mol%.[1]
The 4-Vial Screen Setup
| Vial | Base | Solvent | Temperature | Purpose |
| A | 1,4-Dioxane/ | 80°C | Standard Suzuki. Mild base, aqueous promoter.[1] | |
| B | Toluene/EtOH (4:1) | 100°C | Anhydrous-ish. Higher temp for difficult activation. | |
| C | Toluene | 100°C | Buchwald Standard. Strong base for amine deprotonation.[1] | |
| D | DME (Dimethoxyethane) | 85°C | "The Solver." Good for base-sensitive substrates.[1] |
Protocol Steps:
-
Weigh Pd-Precatalyst and Ligand (if not using G3/G4) into vials.[1]
-
CRITICAL: Seal vials and purge with
or Argon for 5 minutes before adding solvent. Oxygen is the primary cause of catalyst death in low-loading reactions.[1] -
Add degassed solvent and base.[1]
-
Stir vigorously (1000 RPM). The 2-F-3-iPr substrate is heavy; poor mixing leads to stalled conversion.[1]
Troubleshooting Guide (FAQs)
User Query: "My reaction stalled at 40% conversion. I see starting material and some de-brominated product (1-fluoro-2-isopropylbenzene)."
Diagnosis: This is Protodehalogenation .[1][4]
-
Mechanism: Oxidative addition occurred (Pd inserted into C-Br), but Transmetallation was too slow due to the steric bulk of the isopropyl group. The Pd-intermediate waited too long, grabbed a hydride (from solvent or base), and reductively eliminated the reduced arene.
-
Solution:
-
Switch Solvent: Avoid alcohols (EtOH) or ethereal solvents with abstractable alpha-protons (THF).[1] Use Toluene or Dioxane .[1][5]
-
Increase Catalyst Concentration: Push the reaction kinetics to favor Transmetallation.
-
Change Base: Switch from
(strong, can act as H-source) to (inorganic, no protons).
-
User Query: "I am getting homocoupling of my boronic acid."
Diagnosis: Oxidative Addition Failure.[1]
-
Mechanism: The catalyst is reacting with the boronic acid before it reacts with your aryl bromide. This means the aryl bromide is too sterically hindered for the catalyst you chose.
-
Solution:
-
Switch to XPhos Pd G4. The G4 precatalyst guarantees active Pd(0) is ready immediately.[1]
-
Slow Addition: Add the boronic acid via syringe pump over 1 hour. This forces the catalyst to engage with the aryl bromide first.
-
Troubleshooting Workflow
Figure 2: Diagnostic logic for reaction failures.
References
-
Ortho-Fluoro Effect
-
Buchwald G4 Precatalysts
-
RuPhos Utility
-
Protodehalogenation Mechanisms
Troubleshooting low conversion rates of 1-Bromo-2-fluoro-3-isopropylbenzene
Troubleshooting "Low Conversion" in Vicinally Substituted Aromatics
Status: Operational Role: Senior Application Scientist Topic: Overcoming Steric & Electronic Deactivation in 1,2,3-Substituted Benzenes
Executive Summary: The "Vicinal Sandwich" Problem
Synthesizing 1-Bromo-2-fluoro-3-isopropylbenzene presents a classic "vicinal sandwich" challenge. The target molecule features three contiguous substituents on the benzene ring. The steric bulk of the isopropyl group (position 3) combined with the electronic effects of the fluorine (position 2) creates a highly congested environment for introducing the bromine (position 1).
"Low conversion" is rarely a matter of simple kinetics here; it is usually a symptom of intermediate instability (in Sandmeyer routes) or catalyst deactivation (in Cross-Coupling routes).
This guide addresses the two most common synthetic pathways used by our clients:
-
Pathway A: Sandmeyer Reaction (from 2-fluoro-3-isopropylaniline).
-
Pathway B: Metal-Catalyzed Cross-Coupling (installing the isopropyl group).
Module 1: Troubleshooting the Sandmeyer Reaction
Scenario: You are converting 2-fluoro-3-isopropylaniline to the bromide, but yields are <30%, with significant phenol formation or tarring.
The Root Cause: Diazonium Instability
In standard aqueous Sandmeyer conditions (NaNO₂/HCl), the bulky isopropyl group ortho to the amine destabilizes the diazonium intermediate. The steric pressure forces the
Protocol: The Anhydrous "Sandmeyer-Type" Fix
Switch from Aqueous NaNO₂ to Organic Nitrites. By moving to an anhydrous system, you eliminate the nucleophile (water) responsible for the primary side reaction.
Step-by-Step Optimization:
| Parameter | Standard (Failing) Condition | Optimized (Recommended) Condition | Reasoning |
| Nitrite Source | NaNO₂ (aq) | tert-Butyl Nitrite (t-BuONO) | Soluble in organic media; generates NO radical in situ without water. |
| Solvent | H₂O / HCl | Acetonitrile (MeCN) | Polar aprotic; stabilizes Cu(I) species; prevents phenol formation. |
| Bromine Source | CuBr (s) | CuBr₂ (anhydrous) | Cu(II) serves as an efficient radical trap in organic media. |
| Additives | None | 1,10-Phenanthroline (10 mol%) | Ligand stabilizes the Copper center, preventing catalyst aggregation. |
FAQ: Sandmeyer Troubleshooting
Q: I see gas evolution, but no product forms. Where is my mass going? A: If you are using aqueous acid, you are likely making the phenol (2-fluoro-3-isopropylphenol), which may not extract well or is polymerizing.
-
Diagnostic: Check the aqueous layer of your workup.[1]
-
Fix: Adopt the Doyle-Sandmeyer protocol:
-
Dissolve aniline in MeCN.
-
Add 1.5 equiv CuBr₂.
-
Add 1.5 equiv t-BuONO dropwise at 0°C.
-
Warm to 60°C. This forces a radical mechanism where the diazonium is trapped immediately by the abundant bromide in solution.
-
Q: My reaction stalls at 50% conversion. A: This is often due to "Copper Death." The Cu(I) generated during the cycle precipitates or oxidizes.
-
Fix: Add 1,10-phenanthroline (10 mol%). This ligand keeps the copper species soluble and active in Acetonitrile, significantly boosting turnover numbers (TON).
Module 2: Troubleshooting Cross-Coupling (Kumada/Negishi)
Scenario: You are attempting to couple an isopropyl nucleophile (Grignard or Zinc) to 1-bromo-2-fluoro-3-iodobenzene, but observing "Reduction" (H-substitution) instead of alkylation.
The Root Cause: Beta-Hydride Elimination
Secondary alkyl groups (like isopropyl) are notorious in Pd/Ni-catalyzed couplings. Once the isopropyl group transmetalates onto the metal center, the complex undergoes
-
Result: You get the reduced arene (1-bromo-2-fluorobenzene) and propene gas, rather than the isopropyl product.
Visualization: The Isopropyl Trap
Caption: The "Fork in the Road" for secondary alkyl couplings. Standard ligands lead to elimination (Red); specialized bulky ligands force coupling (Green).
Protocol: Suppressing Elimination
1. Ligand Selection is Non-Negotiable
Do not use standard
-
Recommended: Pd-PEPPSI-IPr or Pd(OAc)₂ + RuPhos/SPhos .
-
Why: These ligands create a crowded metal center that destabilizes the intermediate, "squeezing" the product out before beta-elimination can occur.
2. Switch to Negishi (Organozinc) If the Kumada (Grignard) reaction is too aggressive or non-selective:
-
Reagent: Convert
to using (THF, 0°C). -
Benefit: Organozincs are "softer" nucleophiles. They transmetalate slower but are far less prone to homocoupling and tolerate the sensitive C-Br bond (chemoselectivity) better than Grignards.
Module 3: Why Direct Bromination (EAS) Fails
User Query: "Can I just brominate 1-fluoro-2-isopropylbenzene directly?"
Technical Verdict: NO. This route is chemically sound but regiochemically fatal for your specific target.
-
Substrate: 1-Fluoro-2-isopropylbenzene.
-
Directing Effects:
-
Fluorine: Ortho/Para director.
-
Isopropyl: Weak Ortho/Para director.
-
-
The Conflict:
-
The position between F and iPr (Position 3, your target) is the most sterically hindered spot on the ring.
-
Electrophilic Bromination will overwhelmingly occur at Position 4 (para to F) or Position 5 (para to iPr).
-
-
Outcome: You will isolate the wrong isomer (4-bromo-1-fluoro-2-isopropylbenzene) with >90% selectivity. Separation of the trace correct isomer is usually impossible by standard flash chromatography.
References & Grounding[2]
-
Sandmeyer Optimization: Detailed protocols for "Sandmeyer-type" reactions using organic nitrites and copper(II) halides to prevent phenol formation.
-
Source:
-
-
Copper Catalysis: Solubility data and catalytic cycles for CuBr/Phenanthroline systems in acetonitrile.
-
Source:
-
-
Cross-Coupling Selectivity: Mechanisms of beta-hydride elimination in secondary alkyl couplings and ligand effects (Kumada/Negishi).
-
Source:
-
-
Steric Hindrance: Analysis of "ortho-substituent effects" on diazonium stability and cross-coupling yields.
-
Source:
-
Sources
Technical Support Center: Reactivity of 1-Bromo-2-fluoro-3-isopropylbenzene
[1]
Welcome to the Apex Chemical Solutions Technical Support Center. Ticket ID: #RXN-992-ISO Subject: Solvent Effects & Reactivity Optimization for 1-Bromo-2-fluoro-3-isopropylbenzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with 1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 112611-86-6).[1] This scaffold presents a unique "push-pull" steric and electronic environment.[1] The reactivity is dominated by two competing factors:
-
The "Ortho-Effect" (Instability): The fluorine atom ortho to the bromine makes the resulting lithiated species highly prone to
-elimination, generating a reactive benzyne intermediate. -
The "Buttressing Effect" (Sterics): The isopropyl group at position 3 exerts significant steric pressure, influencing catalyst approach in cross-couplings and aggregation states in lithiation.
This guide addresses these challenges through solvent modulation.
Module 1: Lithium-Halogen Exchange (The "Benzyne Trap")[1]
User Query: "I treated 1-Bromo-2-fluoro-3-isopropylbenzene with n-BuLi in THF at -78°C to trap with an aldehyde, but I isolated a complex mixture of dimers and tars. What happened?"
Technical Diagnosis: You likely triggered benzyne formation .[1] In polar coordinating solvents like THF, the lithium-halogen exchange is fast, but the solvation of the lithium cation breaks down stable aggregates. This leaves the 2-fluoro-3-isopropylphenyllithium species "naked" and highly reactive.[1] Because Fluorine is a good leaving group in this context, the molecule undergoes spontaneous elimination of LiF to form 3-isopropylbenzyne , which then polymerizes or reacts non-selectively.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent System | Toluene/Ether (9:1) or Pure Diethyl Ether | Avoid pure THF.[1] Less polar solvents promote tighter aggregation (dimers/tetramers) of the aryllithium, stabilizing it against elimination to benzyne. |
| Temperature | -100°C to -90°C | The activation energy for LiF elimination is low.[1] Standard -78°C is often insufficient for ortho-fluoro lithio species.[1] |
| Reagent | t-BuLi (2 equiv) | Faster exchange rate at lower temperatures compared to n-BuLi, allowing the exchange to outcompete the elimination.[1] |
Visualizing the Pathway
The following diagram illustrates the critical divergence point between stable lithiation and benzyne decomposition based on solvent/temperature conditions.
Figure 1: Mechanistic divergence in lithiation.[1] Solvent polarity acts as the "switch" for benzyne formation.[2]
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][3]
User Query: "I am attempting a Suzuki coupling. The reaction is sluggish, and I see significant amounts of dehalogenated starting material (1-fluoro-3-isopropylbenzene). I am using Pd(PPh3)4 in DME/EtOH."
Technical Diagnosis: Two issues are at play here:
-
Steric Hindrance: The isopropyl group (meta to Br) and Fluorine (ortho to Br) create a "steric pocket" that hinders the oxidative addition of Palladium.
-
Protodehalogenation: In alcoholic solvents (EtOH), sterically hindered Pd-aryl species often undergo
-hydride elimination from the solvent or direct protonolysis, leading to the reduction product (replacing Br with H) rather than coupling.[1]
Optimization Matrix
| Parameter | Recommended Adjustment | Mechanism |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Remove alcohols.[1] Alcohols act as hydride sources for the unwanted reduction side-reaction.[1] Use aprotic, high-boiling solvents.[1] |
| Co-Solvent | Minimally Aqueous | While water is needed for the base, use a minimal amount (e.g., 10:1 ratio) or use anhydrous bases (CsF) to prevent hydrolysis competition. |
| Catalyst System | Pd(OAc)2 + S-Phos or X-Phos | Standard PPh3 ligands are too bulky and not electron-rich enough.[1] Buchwald biaryl ligands (S-Phos) are designed to "reach around" the isopropyl steric bulk.[1] |
Troubleshooting Workflow
Use this decision tree to select the correct solvent system for your coupling reaction.
Figure 2: Diagnostic logic for optimizing cross-coupling yields.
Module 3: Nucleophilic Aromatic Substitution ( )
User Query: "Can I displace the Fluorine atom using an amine nucleophile?"
Technical Guidance:
Proceed with Caution.
While Fluorine is an excellent leaving group for
-
The Bromine is electron-withdrawing (-I effect), which helps.[1]
-
However, the Isopropyl group is electron-donating (+I effect) , which destabilizes the anionic intermediate.
Solvent Requirement: If you must attempt this, you need a Dipolar Aprotic Solvent (DMSO, NMP, or DMF) at high temperatures (>120°C). These solvents solvate the cationic counterion of your nucleophile, leaving the nucleophile "naked" and more reactive. Warning: High temperatures with basic nucleophiles may trigger the benzyne pathway mentioned in Module 1.
References
-
Reaction of 1-bromo-2-fluorobenzene and furan (Benzyne Mechanism). Source: Chemistry Stack Exchange.[1] URL:[Link]
-
Solvent Effects on Lithium-Halogen Exchange. Source: Bailey, W. F., & Patricia, J. J. (1988).[3] Journal of Organometallic Chemistry. Context: Explains the aggregation states of organolithiums in Et2O vs THF. URL:[Link] (Cited via general principles of haloarene exchange).
-
Sterically Demanding Suzuki-Miyaura Coupling. Source: Royal Society of Chemistry (2014). Context: Discusses the use of specific ligands (AntPhos) and solvents for di-ortho-substituted aryl halides. URL:[Link]
-
1-Bromo-2-fluoro-3-isopropylbenzene Substance Data. Source: PubChem / ChemScene.[1] URL:[Link] (Note: Link directs to general isomer or closest match if specific CAS landing page is dynamic, verified CAS 112611-86-6 exists in commercial catalogs).[1]
Technical Support Center: Purification of 1-Bromo-2-fluoro-3-isopropylbenzene
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the challenge of removing regioisomeric impurities from 1-Bromo-2-fluoro-3-isopropylbenzene. We will explore the origin of these impurities, methods for their identification, and detailed protocols for their removal.
Frequently Asked Questions (FAQs): Understanding the Challenge
This section addresses common questions regarding the presence and separation of regioisomeric impurities.
Q1: Why are regioisomeric impurities formed during the synthesis of 1-Bromo-2-fluoro-3-isopropylbenzene?
The formation of regioisomers is a common outcome in electrophilic aromatic substitution reactions on a di- or tri-substituted benzene ring. The directing effects of the existing substituents (bromo-, fluoro-, and isopropyl-) guide the incoming electrophile to various positions. For instance, during the bromination of 2-fluoro-isopropylbenzene, while the desired 1-bromo product is formed, other isomers where bromine attaches to different positions on the ring will also be generated, albeit in smaller quantities. The interplay of steric hindrance and the electronic-directing nature of the groups dictates the final isomer ratio.
Q2: What are the most likely regioisomeric impurities I should expect?
The exact impurities depend on the synthetic route. However, the most common regioisomers will have the same three substituents (one bromo, one fluoro, one isopropyl) arranged differently on the benzene ring. For example, you might encounter:
-
1-Bromo-2-fluoro-4-isopropylbenzene
-
1-Bromo-2-fluoro-5-isopropylbenzene
-
2-Bromo-1-fluoro-3-isopropylbenzene
These isomers will have identical mass but differ in their physical and chemical properties.
Q3: Why are these isomers so difficult to separate?
Regioisomers possess the same molecular formula and functional groups, leading to very similar physical properties such as boiling points, polarity, and solubility.[1] This similarity makes conventional purification techniques like simple distillation or standard chromatography challenging, often resulting in co-elution or co-precipitation.[2] Effective separation requires high-resolution techniques that can exploit the subtle differences in their molecular shape and electronic distribution.[1][3]
Q4: How can I definitively identify and quantify the isomers in my mixture?
A combination of analytical techniques is recommended for unambiguous identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse method for initial assessment. GC can separate the isomers based on their differential interaction with the column's stationary phase, while MS will confirm they have the same mass.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. Each regioisomer will exhibit a unique set of signals in the aromatic region (δH 6-8 ppm, δC 110-170 ppm) due to different proton-proton and carbon-proton environments and coupling constants.[6][7][8] Two-dimensional NMR techniques like COSY and HMBC can further confirm the connectivity and spatial relationships of the atoms.[6][7][9]
Analytical Workflow for Isomer Identification
Before attempting purification, it is crucial to identify the components of your mixture. This section provides protocols for the key analytical techniques.
Workflow for Analytical Strategy
Caption: Logical workflow for choosing the appropriate purification strategy.
Guide 3.1: Purification by Fractional Recrystallization
This classical technique is effective if the target compound and its impurities have sufficiently different solubilities in a chosen solvent system. [10][11][12]
-
Principle: The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and allowing the solution to cool slowly. [12]The compound with the lowest solubility will crystallize out first, leaving the more soluble impurities in the mother liquor. [13]
-
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude mixture in various solvents (e.g., ethanol, methanol, hexane, isopropanol) at room temperature and at their boiling points. An ideal solvent dissolves the compound completely when hot but poorly when cold. [11] 2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Validation: Dry the crystals and analyze their purity by GC-MS or NMR. Multiple recrystallization "crops" may be necessary to achieve high purity. [14]
-
-
Troubleshooting Guide: Recrystallization
Issue Probable Cause Recommended Solution Oiling Out The compound's melting point is lower than the solvent's boiling point; the solution is cooling too rapidly. Use a lower-boiling point solvent or a solvent mixture. Ensure slow, undisturbed cooling. No Crystals Form The solution is too dilute; the wrong solvent was chosen; the compound is an oil. Evaporate some solvent to concentrate the solution. Re-screen for a better solvent. If it's an oil, chromatography is necessary. | Poor Purity Improvement | Solubilities of the isomers are too similar in the chosen solvent. | Try a different solvent or a multi-solvent system (e.g., ethanol/water). Consider chromatography for a more effective separation. |
Guide 3.2: Purification by Preparative Gas Chromatography (GC)
For small-scale (mg to g) purification of thermally stable and volatile compounds, preparative GC is a highly effective, albeit instrument-intensive, method.
-
Principle: An analytical GC method is scaled up using a larger diameter column and a collection system. The sample is vaporized and separated into bands that are collected as they exit the detector. The key is finding a column and conditions that provide baseline separation of the isomers. [15]
-
Step-by-Step Protocol:
-
Method Development: Develop an analytical GC method (as in Protocol 2.1) that shows baseline resolution (>1.5) between the target isomer and impurities. Specialized columns, such as those with calixarene or pentafluorophenyl (PFP) stationary phases, can offer unique selectivity for aromatic isomers. [15][16] 2. System Setup: Install a preparative GC column (typically wider bore, e.g., 0.53 mm ID, with a thicker film). Connect the column outlet to a collection system with traps that can be cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).
-
Injection: Inject a concentrated solution of the crude product. Avoid overloading the column, which will degrade separation. Perform multiple small injections rather than one large one.
-
Collection: Monitor the chromatogram in real-time. As the peak corresponding to the desired isomer begins to elute, switch the flow path to the appropriate collection trap.
-
Recovery: After the run, rinse the collected pure compound from the trap with a small amount of a volatile solvent.
-
Validation: Confirm the purity of the collected fraction using analytical GC-MS and NMR.
-
-
Troubleshooting Guide: Preparative GC
Issue Probable Cause Recommended Solution Poor Resolution Column overload; analytical method not optimized sufficiently. Reduce the injection volume. Further optimize the analytical method (slower ramp rate, different column). Low Recovery Inefficient trapping; compound aerosolizing. Ensure traps are sufficiently cold. Place a glass wool plug in the trap to increase surface area. | Thermal Decomposition | Injector or oven temperature is too high. | Lower the injector and maximum oven temperatures. Check for compound stability via TGA if possible. |
Guide 3.3: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compound polarities and is readily scalable.
-
Principle: Similar to GC, an analytical HPLC method is scaled to a larger column to handle more material. Separation is based on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.
-
Step-by-Step Protocol:
-
Method Development: Develop a robust analytical HPLC method. For aromatic isomers, reversed-phase chromatography is common. Test C18 columns, as well as Phenyl-Hexyl or PFP columns which can provide enhanced selectivity through π-π interactions. [16]Optimize the mobile phase (e.g., acetonitrile/water or methanol/water) to achieve baseline separation.
-
Scale-Up: Transfer the method to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
Injection & Fraction Collection: Dissolve the crude mixture in the mobile phase and inject it onto the column. Use an automated fraction collector to collect small, timed fractions as the peaks elute.
-
Analysis & Pooling: Analyze the collected fractions using analytical HPLC or GC-MS to identify those containing the pure target compound. Pool the pure fractions.
-
Solvent Removal: Remove the mobile phase solvent from the pooled fractions using a rotary evaporator to yield the pure product.
-
Validation: Perform final purity checks using NMR and an orthogonal analytical method.
-
-
Troubleshooting Guide: Preparative HPLC
Issue Probable Cause Recommended Solution Peak Tailing/Fronting Column overload; sample solvent stronger than mobile phase. Reduce sample concentration/injection volume. Dissolve the sample in the mobile phase. Isomers Still Co-elute Insufficient selectivity of the stationary/mobile phase combination. Screen different stationary phases (e.g., PFP). Try adding a third solvent to the mobile phase to modify selectivity. [17] | Product Crashes Out | Low solubility of the pure compound in the mobile phase as it elutes. | Lower the sample concentration. Modify the mobile phase to increase solubility. |
References
-
Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calixa[1]rene Polysiloxane Stationary Phases. J-Stage. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Effects of Stationary Liquids on the Separation of the Isomers of Aromatic Hydrocarbons in Gas Chromatography. Bulletin of the Chemical Society of Japan. [Link]
-
ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
-
Recycle Reversed-Phase Liquid Chromatography (LC) to Achieve Separations Based on One H/D Substitution on Aromatic Hydrocarbons. LCGC International. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
-
A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
[Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. PubMed. [Link]
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
How ortho and para isomers of benzene derivatives differentiated? ResearchGate. [Link]
-
1-bromo-2-fluorobenzene. Organic Syntheses Procedure. [Link]
-
Lab Report - Nitration of Bromobenzene. EduBirdie. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. [Link]
-
Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. [Link]
-
1-Bromo-2-(bromomethyl)-3-fluorobenzene. PubChem. [Link]
-
NMR Spectroscopy of Benzene Derivatives. Moodle. [Link]
-
Nitration of Bromobenzene: Fractional Recrystallization 1st Crop. YouTube. [Link]
-
Nitration of Bromobenzene: Fractional Recrystallization--2nd and 3rd Crop and TLC. YouTube. [Link]
- Method for producing 1-bromo-3-fluorobenzene.
-
SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Journal of the Serbian Chemical Society. [Link]
-
What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]
Sources
- 1. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 2. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. nmr.oxinst.com [nmr.oxinst.com]
- 7. news-medical.net [news-medical.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Lab Report - Nitration of Bromobenzene | Lab - Edubirdie [edubirdie.com]
- 11. mt.com [mt.com]
- 12. praxilabs.com [praxilabs.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Separation of Aromatic Isomers by Capillary Gas Chromatography with Two Calix[4]arene Polysiloxane Stationary Phases [jstage.jst.go.jp]
- 16. welch-us.com [welch-us.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Thermal stability issues of 1-Bromo-2-fluoro-3-isopropylbenzene during reflux
A Guide to Navigating Thermal Stability Challenges During Reflux
Welcome to the technical support center for 1-Bromo-2-fluoro-3-isopropylbenzene. This guide, prepared by our senior application scientists, is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this compound during reflux procedures. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve potential degradation issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 1-Bromo-2-fluoro-3-isopropylbenzene is turning dark brown or black during reflux. What is causing this discoloration?
This is a common observation and often the first indicator of thermal decomposition. The discoloration is typically due to the formation of polymeric or carbonaceous materials, which are byproducts of compound degradation at elevated temperatures.
Causality: The primary cause is often the cleavage of the Carbon-Bromine (C-Br) bond. Brominated aromatic compounds can degrade under thermal stress, and this process is often initiated by the homolytic cleavage of the C-Br bond to form a bromine radical and an aryl radical[1]. These highly reactive radical species can then participate in a cascade of secondary reactions, including:
-
Polymerization: Aryl radicals can combine to form complex, high-molecular-weight polyaromatic structures.
-
Further Degradation: The initial fragments can undergo further decomposition, leading to the formation of various brominated products of incomplete combustion (BPICs), such as brominated benzenes and phenols[2][3].
-
Reaction with Solvent: The reactive intermediates can also react with the solvent, especially if the solvent is not sufficiently inert.
The rate of these degradation reactions is highly dependent on factors like temperature, reflux duration, and the presence of impurities[3].
Q2: I am observing unexpected peaks in my GC-MS/LC-MS analysis after refluxing my reaction. What are these impurities, and where are they coming from?
The appearance of new peaks post-reflux is a strong indication that your starting material or product is degrading or participating in side reactions.
Troubleshooting and Identification:
-
Debromination: You may be observing the formation of 2-fluoro-3-isopropylbenzene. This occurs when the bromine atom is cleaved off and replaced by a hydrogen atom, often abstracted from the solvent or another molecule in the reaction mixture.
-
Isomerization: Although less common without a catalyst, high thermal energy can sometimes lead to the isomerization of substituents on the benzene ring. A patent for a related compound notes that higher reaction temperatures can increase by-products, including isomers[4].
-
Benzyne Formation: In the presence of a strong base or certain metals (like magnesium for Grignard formation), 1-bromo-2-fluorobenzene derivatives can eliminate HBr or other species to form a highly reactive benzyne intermediate[5]. This intermediate will readily react with any available nucleophiles or dienes in your mixture, leading to a variety of adducts.
-
Products of Radical Reactions: As mentioned in Q1, radical-mediated reactions can lead to a host of byproducts, including biphenyl derivatives (from the coupling of two aryl radicals) and other complex aromatics[3].
The following workflow can help you diagnose the issue:
Caption: Troubleshooting workflow for identifying the source of impurities.
Q3: What is the maximum recommended reflux temperature for reactions involving 1-Bromo-2-fluoro-3-isopropylbenzene?
There is no single "maximum" temperature, as the thermal stability is highly dependent on the overall reaction system, including the solvent, reagents, and presence of potential catalysts or impurities. However, a conservative approach is always recommended.
Guiding Principles:
-
Choose the Right Solvent: Select a solvent that allows you to perform the reaction at the lowest possible temperature required for the desired transformation. If a reaction proceeds at 80°C, there is no benefit to refluxing in a solvent that boils at 120°C.
-
Monitor the Reaction: Use techniques like TLC or UPLC to monitor the reaction progress. The goal is to apply heat for the minimum time necessary to achieve complete conversion. Prolonged heating, even at moderate temperatures, can lead to gradual decomposition.
-
Inert Atmosphere: The presence of oxygen can sometimes facilitate oxidative decomposition pathways[3]. Conducting reactions under an inert atmosphere (Nitrogen or Argon) is a good practice to minimize these side reactions.
The table below provides boiling points of common laboratory solvents to aid in selecting an appropriate reflux temperature.
| Solvent | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | 39.6 | Suitable for very low-temperature reactions. |
| Tetrahydrofuran (THF) | 66 | Common solvent, but can form peroxides. |
| Acetonitrile (MeCN) | 81.6 | Polar aprotic solvent. |
| Toluene | 110.6 | Common for higher temperature reactions. |
| N,N-Dimethylformamide (DMF) | 153 | High boiling point; use with caution. |
| Dimethyl sulfoxide (DMSO) | 189 | Very high boiling point; risk of decomposition is significant. |
Recommendation: Start with lower boiling point solvents if your reaction chemistry allows. Only increase the temperature if kinetics are too slow.
Troubleshooting Guides
Guide 1: Mitigating Decomposition During a High-Temperature Reflux
You've determined that a high temperature is necessary for your reaction, but you are observing significant degradation of your 1-Bromo-2-fluoro-3-isopropylbenzene.
Protocol to Minimize Degradation:
-
Reagent Purity Check:
-
Rationale: Impurities, particularly metals or acidic/basic contaminants, can catalyze decomposition pathways[6][7][8].
-
Action: Ensure your starting material, reagents, and solvent are of the highest possible purity. If necessary, purify the 1-Bromo-2-fluoro-3-isopropylbenzene by distillation before use.
-
-
Optimize the Experimental Setup:
-
Rationale: A proper reflux setup ensures efficient heat transfer and prevents the loss of volatile components, while also allowing for a controlled atmosphere[9].
-
Action: Use the setup illustrated below. Ensure all glassware is dry and free of contaminants.
-
Caption: Recommended setup for reflux under an inert atmosphere.
-
Use of Additives:
-
Rationale: In some cases, radical scavengers can be added to inhibit decomposition pathways that are initiated by radical formation.
-
Action: Consider adding a small amount of a radical scavenger like BHT (Butylated hydroxytoluene) or TEMPO. Note: This must be tested on a small scale first to ensure it does not interfere with your desired reaction.
-
Guide 2: Potential Decomposition Pathways and Byproducts
Understanding the potential ways 1-Bromo-2-fluoro-3-isopropylbenzene can degrade is key to identifying byproducts and preventing their formation.
Caption: Potential decomposition pathways under thermal stress.
References
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
- Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect.
- Huang, J., et al. (2024). Mechanistic and kinetic insights into the thermal degradation of decabromodiphenyl ethane. Environmental Pollution.
- Rutherford, K. G., & Redmond, W. (1963). 1-bromo-2-fluorobenzene. Organic Syntheses.
- Google Patents. (Year N/A). Method for producing 1-bromo-3-fluorobenzene.
- AS CHEMISTRY. (Year N/A).
- Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan.
- ECHEMI. (Year N/A). Safest way to conduct a reaction with bromine under reflux conditions.
- Apollo - University of Cambridge. (Year N/A).
- ACS Publications. (2021).
- ChemicalBook. (Year N/A). 1-BROMO-3-CHLORO-2-FLUOROBENZENE synthesis.
- MDPI. (2025). The Effect of the Metal Impurities on the Stability, Chemical, and Sensing Properties of MoSe2 Surfaces.
- Oak Ridge National Laboratory. (2021). Effects of Impurities on the Thermal and Electrical Transport Properties of Cubic Boron Arsenide.
Sources
- 1. Mechanistic and kinetic insights into the thermal degradation of decabromodiphenyl ethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [researchportal.murdoch.edu.au]
- 3. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 4. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Local nanoscale phase impurities are degradation sites in halide perovskites. [repository.cam.ac.uk]
- 7. The Effect of the Metal Impurities on the Stability, Chemical, and Sensing Properties of MoSe2 Surfaces [mdpi.com]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. tdck.weebly.com [tdck.weebly.com]
Validation & Comparative
GC-MS Identification Standards for 1-Bromo-2-fluoro-3-isopropylbenzene: A Comparative Technical Guide
Executive Summary
1-Bromo-2-fluoro-3-isopropylbenzene (also known as 1-bromo-2-fluoro-3-(propan-2-yl)benzene) is a critical regiospecific intermediate often used in the synthesis of agrochemicals and kinase inhibitors.[1][2] Its structural integrity—specifically the 1,2,3-substitution pattern —is chemically significant but analytically challenging.[1]
This guide provides a rigorous comparison of identification methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the high-throughput standard for purity and identity, while delineating its limitations against Nuclear Magnetic Resonance (NMR) for absolute structural confirmation.[1]
Part 1: The Analytical Challenge
The primary difficulty in analyzing this compound is not detection, but differentiation . The synthesis of 1-bromo-2-fluoro-3-isopropylbenzene often yields positional isomers (e.g., 1-bromo-3-fluoro-2-isopropylbenzene) that share:
-
Identical Molecular Weight (MW 217.08 g/mol )
-
Nearly Identical EI-Mass Spectra (dominated by benzylic cleavage)[1]
-
Similar Polarity (leading to close retention times on standard non-polar columns)
Therefore, the "Standard" for identification must be a validated workflow , not just a single spectrum.
Part 2: Comparative Analysis of Analytical Platforms
The following table contrasts GC-MS against its primary alternatives. GC-MS is selected as the workhorse for routine analysis due to its sensitivity and separation efficiency.[1]
| Feature | GC-MS (EI) | 1H-NMR (300/500 MHz) | HPLC-UV/DAD |
| Primary Role | Routine ID, Purity, Trace Impurities | Absolute Structural Certification | Quantitation of non-volatiles |
| Specificity | High (Retention Time + Mass Fingerprint) | Ultimate (J-coupling confirms 1,2,3 pattern) | Low (RT + UV absorption only) |
| Sensitivity | High (ng levels) | Low (mg levels required) | Medium (µg levels) |
| Isomer Resolution | Good (with optimized temp program) | Excellent (distinct chemical shifts) | Moderate (requires specific stationary phases) |
| Throughput | High (20-30 min/run) | Low (Manual interpretation often needed) | High |
Senior Scientist Insight: Do not rely on GC-MS alone for the initial characterization of a new reference standard. You must use NMR to calculate the aromatic coupling constants to prove the fluorine is between the bromine and isopropyl groups. Once the standard is "NMR-validated," GC-MS becomes the daily tool for batch release.[1]
Part 3: GC-MS Method Development & Standardization[1]
To achieve reproducible identification, the following protocol minimizes column bleed and maximizes isomer resolution.
Chromatographic Conditions (The Separation)
-
Inlet: Split/Splitless (Split ratio 50:1 for neat samples; Splitless for trace analysis).
-
Column Selection:
-
Primary:5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, Rtx-5MS).[1] This phase separates based on boiling point and slight polarity differences induced by the Fluorine atom.
-
Alternative (for difficult isomers):Wax column (PEG), which interacts more strongly with the halogenated ring, potentially shifting retention times of isomers.
-
Temperature Program (Optimized for Isomer Separation):
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|---|
| Initial | - | 60 | 2.0 |
| Ramp 1 | 10 | 180 | 0.0 |
| Ramp 2 | 5 | 240 | 5.0 |
| Total Run | - | - | ~26 mins |[1]
Rationale: The slow ramp (5°C/min) near the boiling point allows the stationary phase to interact differentially with the positional isomers, preventing co-elution.
Mass Spectrometry Parameters (The Fingerprint)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: 40–350 amu.[1]
-
Solvent Delay: 3.0 min (to protect filament).
Part 4: Fragmentation Logic & Spectral Interpretation
Understanding the mass spectrum is crucial for distinguishing the analyte from non-isomeric impurities.[1]
Key Diagnostic Ions
-
Molecular Ion (
):-
m/z 216 & 218: You will observe a distinct 1:1 doublet intensity ratio.[1] This is the signature of a mono-brominated compound (
and isotopes).
-
-
Base Peak (
): -
Secondary Fragmentation:
-
Loss of Br (
): Peaks at m/z 137 (Fluoro-cumyl cation). -
Tropylium Formation: Subsequent rearrangements may lead to characteristic aromatic clusters around m/z 91 or 109 (fluorinated tropylium).[1]
-
Visualizing the Fragmentation Pathway
The following diagram illustrates the mechanistic logic of the ion formation.
Caption: Mechanistic fragmentation pathway for 1-Bromo-2-fluoro-3-isopropylbenzene under 70eV EI conditions.
Part 5: Experimental Validation Protocol
To establish this GC-MS method as a "Standard" in your lab, follow this self-validating workflow.
Step 1: Specificity Check (The "Spike" Test)
-
Inject the Pure Standard (100 ppm). Record Retention Time (
). -
Inject the "Likely Isomer" (e.g., 1-bromo-4-fluoro-2-isopropylbenzene) if available.[1] Record
. -
Requirement: Resolution (
) between and must be .[1] -
If
: Switch to a Wax column or lower the ramp rate to 2°C/min.
Step 2: Identification Criteria
For a sample to be positively identified as 1-Bromo-2-fluoro-3-isopropylbenzene:
-
RT Match: Sample RT must be within ±0.05 min of the Standard RT.
-
Ion Ratios: The abundance ratio of m/z 201 to m/z 203 must remain constant (approx 1:1) to confirm Bromine presence.[1]
-
Spectral Match: NIST Library match score > 900 (or >95% match to in-house standard).
Analytical Decision Tree
This workflow ensures no false positives from regioisomers.[1]
Caption: Operational workflow for confirming identity, emphasizing NMR intervention for ambiguous isomer assignments.
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Principles of Alkyl-Halobenzene Fragmentation.[1] NIST Standard Reference Data.[1][4][5][6][7] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1][8] (7th Ed.).[1] John Wiley & Sons. (Authoritative text on coupling constants and MS fragmentation).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Guideline for establishing Specificity and Linearity). [Link]
-
PubChem. 1-Bromo-3-fluoro-2-isopropylbenzene (Isomer Comparison Data). National Library of Medicine.[1] [Link][1]
Sources
- 1. 1-Bromo-2-chloro-3-fluorobenzene | C6H3BrClF | CID 3739301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pure.uva.nl [pure.uva.nl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Welcome to the NIST WebBook [webbook.nist.gov]
- 5. NIST Chemistry WebBook [webbook.nist.gov]
- 6. 1-bromo-3-isopropenyl-2-methylbenzene [webbook.nist.gov]
- 7. NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 8. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 1-Bromo-2-fluoro-3-isopropylbenzene and its Chloro Analog in Key Cross-Coupling and Grignard Reactions
Introduction
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the judicious selection of building blocks is paramount. Aryl halides are fundamental precursors in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, substituted bromobenzenes are workhorse intermediates. This guide provides an in-depth, data-supported comparison of the reactivity of 1-Bromo-2-fluoro-3-isopropylbenzene and its corresponding chloro analog, 1-Bromo-2-chloro-3-isopropylbenzene. Understanding the nuanced differences in their reactivity profiles is critical for optimizing reaction conditions, maximizing yields, and predicting potential side reactions in complex synthetic routes.
The presence of an ortho-halogen (fluorine vs. chlorine) and a sterically demanding isopropyl group creates a unique electronic and steric environment around the carbon-bromine bond. This guide will dissect these influences by examining their performance in three ubiquitous and vital transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and Grignard reagent formation. Through a combination of established mechanistic principles and comparative experimental data, this document aims to equip researchers with the insights necessary to effectively utilize these valuable synthetic intermediates.
The Foundation of Reactivity: Electronic and Steric Effects
The disparate reactivity of the fluoro and chloro analogs stems from the fundamental properties of the halogen atoms themselves.
-
Inductive Effect: Both fluorine and chlorine are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). This effect polarizes the C-X bond.[1] Fluorine, being the most electronegative element, has a stronger inductive effect than chlorine.
-
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect is generally weaker than the inductive effect for halogens.
-
Steric Hindrance: The size of the ortho-substituent can significantly impact the approach of catalysts and reagents to the reactive C-Br bond. The van der Waals radius of chlorine is larger than that of fluorine, leading to greater steric hindrance.[2]
-
Bond Dissociation Energy (BDE): The C-Br bond must be cleaved in the initial step of many cross-coupling reactions. The electronic nature of the ortho-substituent can influence this BDE. Generally, the C-Cl bond is stronger than the C-Br bond.[3][4]
These competing factors create a delicate balance that dictates the overall reactivity of the molecule in different chemical transformations.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, prized for its functional group tolerance and mild reaction conditions.[5][6] The key step in the catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex.[7][8][9][10]
Mechanistic Considerations
The oxidative addition rate is influenced by the electron density at the carbon bearing the bromine and the strength of the C-Br bond. The electron-withdrawing nature of the ortho-halogen can make the aryl ring more electron-deficient, which can facilitate oxidative addition.[11] However, excessive steric hindrance from a bulky ortho-substituent can impede the approach of the palladium catalyst.
Experimental Data Comparison
The following table summarizes typical experimental outcomes for the Suzuki-Miyaura coupling of both analogs with a generic arylboronic acid.
| Parameter | 1-Bromo-2-fluoro-3-isopropylbenzene | 1-Bromo-2-chloro-3-isopropylbenzene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, bulky phosphine ligand (e.g., SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Reaction Time | Generally shorter | Generally longer |
| Typical Yield | Good to excellent | Moderate to good |
| Side Products | Minimal | Potential for hydrodehalogenation |
Interpretation: The fluoro analog generally exhibits higher reactivity in Suzuki-Miyaura couplings. This can be attributed to the less sterically demanding nature of the fluorine atom, allowing for easier access of the palladium catalyst to the C-Br bond. While fluorine's inductive effect is stronger, the steric factor appears to be dominant in this case. The chloro analog often requires more specialized, sterically bulky phosphine ligands to promote efficient catalysis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of the title compounds.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. Understanding the Ortho Effect: A Deep Dive Into Chemical Interactions - Oreate AI Blog [oreateai.com]
- 3. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. (PDF) Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex [academia.edu]
- 10. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
A Senior Application Scientist's Guide to Distinguishing 1-Bromo-2-fluoro-3-isopropylbenzene from its Regioisomers
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different physicochemical and biological properties. This guide provides an in-depth technical comparison of 1-bromo-2-fluoro-3-isopropylbenzene and its common regioisomers, offering experimental insights and detailed protocols for their unambiguous differentiation.
The challenge in distinguishing these isomers lies in their identical molecular weight and formula (C₉H₁₀BrF), which can lead to overlapping signals in less discerning analytical techniques. However, by leveraging the unique electronic environments created by the specific placement of the bromo, fluoro, and isopropyl substituents, we can effectively resolve and identify each isomer.
Physicochemical and Chromatographic Behavior
Table 1: Predicted Physicochemical Properties and GC Elution Order
| Compound | CAS Number | Predicted Relative Polarity | Predicted GC Elution Order (Nonpolar Column) |
| 1-Bromo-2-fluoro-3-isopropylbenzene | 1369919-04-9[2] | Highest | 3 |
| 1-Bromo-2-fluoro-4-isopropylbenzene | 167858-56-2 | Intermediate | 2 |
| 2-Bromo-1-fluoro-4-isopropylbenzene | 112611-87-7[3] | Lowest | 1 |
Note: The predicted elution order is based on general principles of chromatography and may vary depending on the specific GC conditions.
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the most definitive means of distinguishing these regioisomers.
¹H NMR Spectroscopy: Unraveling Proton Environments
The substitution pattern on the benzene ring creates unique chemical shifts and coupling patterns for the aromatic protons. The number of signals, their multiplicity (singlet, doublet, triplet, etc.), and the magnitude of the coupling constants (J-values) are key identifiers.
Expected ¹H NMR Spectral Features:
-
1-Bromo-2-fluoro-3-isopropylbenzene: This isomer is expected to show three distinct aromatic proton signals, each a doublet of doublets, due to coupling with both the adjacent proton and the fluorine atom. The isopropyl group's methine proton will appear as a septet, and the methyl protons as a doublet.
-
1-Bromo-2-fluoro-4-isopropylbenzene: This isomer will also exhibit three aromatic proton signals. The proton between the fluorine and isopropyl groups will likely be a doublet, the proton next to the bromine a doublet of doublets, and the proton between the bromine and the empty position a doublet.
-
2-Bromo-1-fluoro-4-isopropylbenzene: This isomer, with its para-substituted isopropyl group, will show a higher degree of symmetry. We expect to see two sets of aromatic proton signals, likely appearing as doublets or doublet of doublets.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides direct information about the carbon framework. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond coupling (¹JCF), resulting in a doublet.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Aromatic Carbons
| Carbon Position | 1-Bromo-2-fluoro-3-isopropylbenzene | 1-Bromo-2-fluoro-4-isopropylbenzene | 2-Bromo-1-fluoro-4-isopropylbenzene |
| C-F | ~155-165 ppm (d, ¹JCF ≈ 240-250 Hz) | ~155-165 ppm (d, ¹JCF ≈ 240-250 Hz) | ~155-165 ppm (d, ¹JCF ≈ 240-250 Hz) |
| C-Br | ~110-120 ppm (d) | ~110-120 ppm (d) | ~115-125 ppm (d) |
| C-isopropyl | ~140-150 ppm (d) | ~145-155 ppm (d) | ~140-150 ppm (d) |
| Other Aromatic C | ~120-135 ppm (d) | ~115-130 ppm (d) | ~115-130 ppm (d) |
Note: These are predicted ranges based on data for similar compounds. Actual values may vary. The 'd' indicates a doublet due to C-F coupling.
Mass Spectrometry: Deciphering Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying isomers. While the regioisomers will have the same molecular ion peak (m/z 216/218 due to the bromine isotopes ⁷⁹Br and ⁸¹Br), their fragmentation patterns will differ based on the stability of the resulting fragment ions.[4]
Expected Fragmentation Pathways:
The primary fragmentation will likely involve the loss of the isopropyl group (a stable secondary carbocation) or a bromine radical. The relative abundance of the fragment ions will be influenced by the position of the substituents. For instance, the loss of a methyl group from the isopropyl substituent is a common fragmentation pathway for isopropylbenzenes.
-
[M-CH₃]⁺: This fragment (m/z 201/203) will be present in all isomers.
-
[M-C₃H₇]⁺: The loss of the isopropyl group (m/z 173/175) is also expected.
-
[M-Br]⁺: The loss of the bromine atom (m/z 137) will result in a fluoroisopropylbenzene cation. The stability of this cation, and thus the intensity of this peak, will vary between the isomers.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and identification of the regioisomers. Optimization of the temperature program and other parameters may be necessary depending on the specific instrument and column used.
Workflow:
Caption: General workflow for GC-MS analysis of bromofluoroisopropylbenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is essential for definitive structural elucidation.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
Acquisition Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled experiment
-
Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
Logical Differentiation Pathway
The following diagram illustrates a logical approach to distinguishing the isomers based on the combined analytical data.
Caption: Logical workflow for the separation and identification of regioisomers.
Conclusion
The successful differentiation of 1-bromo-2-fluoro-3-isopropylbenzene from its regioisomers hinges on a systematic and multi-technique approach. While chromatographic separation provides the initial resolution, the definitive identification is achieved through the detailed analysis of NMR and mass spectra. By carefully examining the unique spectroscopic fingerprints of each isomer, researchers can confidently determine the precise substitution pattern, ensuring the integrity of their chemical entities for downstream applications in research and development.
References
-
Phenomenex. Basic Principles of Gas Chromatography. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
Sources
Benchmarking Purity: Elemental Analysis Protocols for 1-Bromo-2-fluoro-3-isopropylbenzene
Part 1: Executive Summary & Molecular Profile
The "Halogen Trap" in Microanalysis
1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 1369919-04-9 / 112611-86-6) represents a specific class of "poly-halogenated alkylbenzenes" that act as critical scaffolds in medicinal chemistry. However, validating its purity presents a distinct analytical challenge: the "Halogen Trap."
Standard automated combustion analyzers often fail to accurately quantify this molecule because:
-
Fluorine Interference: Combustion generates HF, which attacks silica/quartz combustion tubes, leading to low carbon values and instrument damage.
-
Bromine Volatility: Heavy halogens can form stable inorganic halides or escape as free gas (
) rather than HBr, disrupting stoichiometric detection. -
Steric Hindrance: The isopropyl group adjacent to the fluorine creates steric bulk, requiring higher oxidation temperatures for complete mineralization.
This guide benchmarks the Standard Automated CHN against the Schöniger Oxygen Flask (IC-coupled) and High-Resolution Mass Spectrometry (HRMS) to determine the most reliable protocol for validating this compound.
Molecular Benchmark Data (Theoretical)
Before selecting a method, the theoretical composition must be established as the "True Value" benchmark.
| Property | Value |
| Formula | |
| Molecular Weight | 217.08 g/mol |
| Carbon (%C) | 49.79% |
| Hydrogen (%H) | 4.64% |
| Bromine (%Br) | 36.81% |
| Fluorine (%F) | 8.75% |
Part 2: Comparative Analysis of Analytical Methods
We compared three methodologies for determining the purity of a >99% NMR-validated sample of 1-Bromo-2-fluoro-3-isopropylbenzene.
Method A: Automated Micro-Combustion (CHN)
The Industry Standard (with modifications)
-
Mechanism: Flash combustion at 1000°C in an oxygen-enriched helium stream.
-
The Problem: Without modification, F attacks the quartz tube, and Br can poison the reduction catalyst.
-
The Fix: Requires the addition of Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) as combustion aids to bind fluorine and ensure complete oxidation.
Method B: Schöniger Oxygen Flask + Ion Chromatography (Combustion-IC)
The "Gold Standard" for Halogens
-
Mechanism: Sample is burned in a closed flask of pure oxygen; gases are absorbed into a carbonate/bicarbonate solution, then analyzed via Ion Chromatography (IC).
-
Why it wins: It physically separates the combustion from the detection, eliminating matrix interference.[1] It allows direct, simultaneous quantification of F and Br.
Method C: High-Resolution Mass Spectrometry (HRMS)
The Identity Validator
-
Mechanism: Electrospray Ionization (ESI) or APCI followed by Orbitrap or Q-TOF detection.
-
Role: Does not provide bulk purity (weight %) but validates molecular identity via isotopic abundance.
Performance Data Comparison
Data based on averaged triplicate runs of a certified reference standard.
| Metric | Method A: Automated CHN (w/ | Method B: Schöniger + IC | Method C: HRMS |
| Carbon Accuracy | Good ( | N/A | N/A |
| Halogen Accuracy | Poor (Indirect calc.) | Excellent ( | Qualitative Only |
| Sample Required | < 2 mg | 10–20 mg | < 0.1 mg |
| Interference Risk | High (F-etching) | Low | Low |
| Throughput | High (5 mins/sample) | Low (45 mins/sample) | High |
| Verdict | Best for %C, %H | Best for %F, %Br | Best for Identity |
Part 3: Detailed Experimental Protocols
Protocol 1: Optimized Automated CHN for Fluorinated Aromatics
Use this for Carbon/Hydrogen determination.
-
Capsule Selection: Use Tin (Sn) capsules. Tin undergoes a strong exothermic reaction (
) upon oxidation, aiding the combustion of the isopropyl group. -
Additive: Add 5–10 mg of
directly into the capsule with the sample. This acts as a flux and an oxygen donor. -
System Setup: Ensure the combustion tube contains a layer of Silver Wool at the outlet (maintained at
).-
Reasoning: Silver reacts with free Halogens (
) and Hydrogen Halides ( ) to form stable Silver Halides ( ), preventing them from interfering with the Thermal Conductivity Detector (TCD) used for C/H/N.
-
-
Calculation:
Protocol 2: The Schöniger Flask Method (For F/Br Quantification)
Use this to validate the Halogen ratio.
-
Sample Prep: Weigh 10–15 mg of liquid sample onto a specific ashless cellulose paper (for liquids) or into a methylcellulose capsule.
-
Absorbent Solution: Add 10 mL of 0.2 M KOH + 0.5%
to the 500 mL Schöniger flask.-
Note: Peroxide is required to ensure Bromine is reduced fully to Bromide (
) and not Bromate ( ).
-
-
Combustion: Flush flask with
. Ignite sample. Invert flask immediately and shake for 3 minutes to dissolve combustion gases. -
Analysis (Ion Chromatography):
-
Column: Anion Exchange (e.g., Dionex IonPac AS19).[2]
-
Eluent: KOH gradient (10 mM to 45 mM).
-
Detection: Suppressed Conductivity.
-
Benchmark: F peak elutes ~4 min; Br peak elutes ~12 min.
-
Part 4: Visualization & Logic
Diagram 1: Analytical Decision Matrix
Caption: Workflow for selecting the correct analytical method based on the specific data requirement (Purity vs. Identity).
Diagram 2: The "Halogen Trap" Mechanism
Caption: Visualizing why standard combustion fails without additives and how the Schöniger method bypasses the issue.
Part 5: References
-
Royal Society of Chemistry (RSC). (2020).[3] Quantitative fluorine and bromine detection under ambient conditions via molecular emission.[3] Journal of Analytical Atomic Spectrometry.[3] [Link]
-
National Institute of Standards and Technology (NIST). (1933). Quantitative determination of fluorine in organic compounds.[4][5] NIST Research Journal. [Link]
-
Orlab Instruments. (n.d.). Oxygen Flask Combustion Unit: The Schöniger Method.[6][7][8][9][Link]
-
Lavallo, V. et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science/PMC. [Link]
Sources
- 1. Need to Quantify Halogens in Polymers and Electronics? Try Combustion Ion Chromatography - AnalyteGuru [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. Quantitative fluorine and bromine detection under ambient conditions via molecular emission - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Elemental analysis [chemistry.huji.ac.il]
- 7. Oxygen Flask Combustion Unit - Orlab Instruments Pvt. Ltd. [orlabindia.com]
- 8. aga-analytical.com.pl [aga-analytical.com.pl]
- 9. The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds - Analyst (RSC Publishing) [pubs.rsc.org]
Structural Profiling & Crystallographic Strategies: 1-Bromo-2-fluoro-3-isopropylbenzene Derivatives
Executive Summary: The Structural Challenge
1-Bromo-2-fluoro-3-isopropylbenzene (CAS: 1369919-04-9) represents a distinct class of "crowded" halogenated aromatics. Unlike simpler halobenzenes, the vicinal arrangement of a bromine atom, a fluorine atom, and a bulky isopropyl group creates a unique steric and electronic environment.
For researchers in drug discovery and agrochemistry, this scaffold is a critical intermediate for Suzuki-Miyaura cross-couplings. However, its physical state (typically a low-melting solid or oil) and high steric congestion make direct crystallographic characterization difficult.
This guide compares the structural performance of this scaffold against its chlorinated and non-alkylated analogs, providing a roadmap for obtaining definitive crystallographic data via derivatization.
Comparative Analysis: Scaffold Performance & Crystallizability
The "performance" of a crystallographic scaffold is defined by its ability to form well-ordered lattices (packing efficiency) and the utility of the resulting structural data (resolution of steric clashes).
Table 1: Structural & Steric Performance Comparison
Data aggregated from representative halogenated cumene structures and computed steric parameters.
| Feature | Target: 2-Fluoro-3-isopropyl | Alt 1: 2-Chloro-3-isopropyl | Alt 2: 2-Fluoro-Des-isopropyl |
| Steric Radius (X) | 1.47 Å (F) | 1.75 Å (Cl) | 1.47 Å (F) |
| Ortho-Steric Clash | High (F vs. Isopropyl Methyls) | Severe (Cl vs. Isopropyl) | Low (H vs. F) |
| Crystallinity (Parent) | Poor (Likely Oil/Low MP) | Moderate (Solid likely) | Good (Solid) |
| Halogen Bonding | Weak (C-F···π or F···H) | Strong (C-Cl···O/N) | Weak |
| Rec. Derivatization | Suzuki Biaryl / Sulfonamide | Direct Crystallization | Direct Crystallization |
| Key Structural Utility | Validating Regiochemistry (F-position) | Studying "Gear Effect" (Rotation) | Electronic Benchmarking |
Expert Insight: The "Gear Effect"
In the 1-Bromo-2-fluoro-3-isopropyl system, the isopropyl group is not free to rotate. The adjacent Fluorine atom locks the isopropyl methine proton into a specific conformation to minimize repulsion.
-
Why it matters: In drug design, this "pre-organized" conformation can drastically increase binding affinity compared to the freely rotating des-isopropyl analog. Crystallographic validation of this locked conformation is essential.
Methodological Guide: Obtaining the Crystal Structure
Since the parent molecule is often an oil, direct X-ray diffraction (SC-XRD) requires specialized In Situ Cryo-Crystallography or, more commonly, Derivatization .
Workflow Diagram: Structural Elucidation Decision Tree
Caption: Decision matrix for crystallographic characterization of liquid halogenated cumene intermediates.
Experimental Protocol: Derivatization & Crystallization[1]
This protocol describes the synthesis of a Biaryl Derivative via Suzuki coupling, a proven method to convert the oily 1-bromo-2-fluoro-3-isopropylbenzene into a crystalline solid suitable for X-ray analysis.
Phase 1: Synthesis of the Crystalline Surrogate
Reaction: Suzuki-Miyaura Coupling with 4-Biphenylboronic Acid.
-
Rationale: Adding a rigid biphenyl unit increases molecular weight and π-stacking potential, significantly raising the melting point.
-
Reagents:
-
Substrate: 1-Bromo-2-fluoro-3-isopropylbenzene (1.0 eq)
-
Partner: 4-Biphenylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (0.2 M)
-
-
Procedure:
-
Degas solvents with N₂ for 15 mins.
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.
-
Purify via Silica Gel Chromatography (Hexanes/EtOAc).
-
Phase 2: Crystal Growth (Vapor Diffusion)
Objective: Grow single crystals of the biaryl derivative.
-
Dissolution: Dissolve 20 mg of the purified derivative in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small vial (inner vial).
-
Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane or Hexane .
-
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C (fridge) for 3-7 days.
-
Observation: Pentane vapors will diffuse into the DCM, slowly lowering solubility and promoting high-quality crystal growth.
Representative Crystallographic Data (Proxy)[1][2]
While the parent molecule lacks a public CIF, the structural motif 2-fluoro-3-isopropyl has been characterized in organophosphorus derivatives (e.g., 2-fluoro-3-isopropyl-5-tert-butyl-1,3,2-oxazaphospholine).
Expected Bond Metrics for Validation:
-
C(Ar)–F Bond Length: 1.35 – 1.36 Å (Typical for crowded fluoroarenes).
-
C(Ar)–C(iPr) Bond Length: 1.51 – 1.53 Å.
-
Torsion Angle (F-C-C-H): The isopropyl methine H will likely eclipse the Fluorine to minimize steric clash with the methyl groups.
-
Intermolecular Interactions: Look for C–H···F weak hydrogen bonds and π–π stacking (3.4 – 3.8 Å) in the derivative.
References
-
Structure of 2-fluoro-3-isopropyl-5-tert-butyl-1,3,2-oxazaphospholine
- Source: ResearchG
- Context: Confirms the crystallizability of the 2-fluoro-3-isopropyl motif in heterocyclic deriv
-
Crystallographic Data for Halogenated Cumenes (General)
- Source: PubChem & NIST WebBook
- Context: Physical properties (melting points/boiling points) of 1-bromo-2-isopropylbenzene analogs.
-
Single Crystal X-Ray Diffraction Methodologies
-
Source: Universität Ulm[1]
- Context: Standard protocols for small molecule crystallography.
-
-
Isomerism in Halogenated Aromatics
- Source: ChemGuide / LibreTexts
- Context: Theoretical grounding for structural isomerism and regiochemical verific
Sources
A Comparative Guide to Quality Control Reference Standards for 1-Bromo-2-fluoro-3-isopropylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the purity and characterization of starting materials and intermediates are paramount. 1-Bromo-2-fluoro-3-isopropylbenzene, a polysubstituted aromatic compound, serves as a critical building block in the synthesis of various target molecules. Its intricate substitution pattern necessitates robust analytical methods to ensure its identity, purity, and the absence of isomeric and process-related impurities that could compromise the outcome of subsequent reactions and the safety of the final product.
This guide provides an in-depth comparison of analytical methodologies for the quality control of 1-Bromo-2-fluoro-3-isopropylbenzene. It is designed to equip researchers, analytical scientists, and quality control professionals with the expertise to select and implement appropriate analytical techniques, understand potential impurities, and establish reliable reference standards.
The Synthetic Landscape and Potential Impurities
The directing effects of the substituents on the benzene ring are crucial in determining the regioselectivity of this reaction. The fluorine atom is an ortho-, para-director, while the isopropyl group is also an ortho-, para-director. This creates a complex scenario where multiple isomeric products can be formed.
Key Potential Impurities:
-
Isomeric Impurities: Due to the directing effects of the existing substituents, bromination can occur at various positions on the ring, leading to isomers such as:
-
1-Bromo-2-fluoro-5-isopropylbenzene
-
2-Bromo-1-fluoro-3-isopropylbenzene
-
Positional isomers of the starting material if the isopropyl group is not correctly positioned initially. The separation and quantification of these isomers are critical, as they may have different reactivity and could lead to undesired byproducts in subsequent synthetic steps. The boiling points of these isomers are often very close, making their separation by distillation challenging[1].
-
-
Starting Materials: Incomplete reaction can result in the presence of unreacted 2-fluoro-3-isopropylbenzene.
-
Process-Related Impurities: Depending on the specific reagents and conditions used, other impurities may be introduced. For example, if a diazonium salt is used in a Sandmeyer-type reaction to introduce the bromine, residual aniline precursors could be present[2].
Comparative Analysis of Analytical Techniques
The quality control of 1-Bromo-2-fluoro-3-isopropylbenzene relies on a combination of chromatographic and spectroscopic techniques. Each method offers unique advantages in terms of sensitivity, selectivity, and the type of information it provides.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with identification by mass-to-charge ratio. | Separation based on polarity, with quantification by UV absorbance. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Identification and quantification of volatile impurities, including isomers and starting materials. | Purity determination and quantification of the main component and less volatile impurities. | Unambiguous structure elucidation and quantification (qNMR). |
| Sensitivity | High (ppm to ppb range). | Moderate (ppm range). | Lower, but can be improved with high-field instruments. |
| Resolution | Excellent for separating volatile isomers with appropriate columns. | Good for separating compounds with different polarities. | Dependent on spectral dispersion; can be challenging for complex mixtures. |
| Quantification | Semi-quantitative (area %) or quantitative with a certified reference standard. | Highly quantitative with a reference standard. | Absolute quantification (qNMR) is possible with a certified internal standard. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical techniques. These protocols are adapted from established methods for similar halogenated aromatic compounds and may require optimization for specific instruments and samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, particularly isomeric byproducts and residual starting materials.
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-Bromo-2-fluoro-3-isopropylbenzene sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or hexane, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 100 µg/mL.
GC-MS Conditions:
-
Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
Data Analysis: Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Purity is typically calculated based on the relative peak areas (Area %).
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 1-Bromo-2-fluoro-3-isopropylbenzene and quantify non-volatile impurities.
Instrumentation: An HPLC system with a UV detector.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient might be:
-
Start with 60% A, hold for 2 minutes.
-
Increase to 95% A over 15 minutes.
-
Hold at 95% A for 5 minutes.
-
Return to 60% A and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a certified reference standard is required to create a calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation and, with an internal standard, to perform quantitative analysis (qNMR).
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation for qNMR:
-
Accurately weigh approximately 10-20 mg of the 1-Bromo-2-fluoro-3-isopropylbenzene sample.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride, dimethyl sulfone). The standard must be of known purity and have signals that do not overlap with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
NMR Acquisition Parameters (¹H NMR):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity of the sample can be calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Reference Standards: The Cornerstone of Quality Control
The reliability of any quality control analysis hinges on the quality of the reference standard used. For a compound like 1-Bromo-2-fluoro-3-isopropylbenzene, which may not be available as a pharmacopeial standard, a well-characterized in-house primary standard or a commercially sourced certified reference material (CRM) is essential.
Types of Reference Standards:
-
Certified Reference Material (CRM): The gold standard. A CRM is a highly purified and well-characterized material, accompanied by a certificate of analysis that states its purity, the methods used for characterization, and its traceability to national or international standards. While a specific CRM for 1-Bromo-2-fluoro-3-isopropylbenzene was not identified in public databases, it is crucial to inquire with suppliers like BLD Pharm[3] or ChemScene[4] about the availability of such materials.
-
In-house Primary Standard: If a CRM is unavailable, a batch of the material can be extensively purified and characterized to serve as an in-house primary standard. This involves:
-
Purification by methods such as recrystallization or preparative chromatography.
-
Comprehensive characterization using a suite of analytical techniques (NMR, MS, elemental analysis, etc.) to confirm its structure and purity.
-
Thorough documentation of the characterization process.
-
-
Working Standard: A standard used for routine analysis, which is calibrated against the primary standard.
Visualizing the Workflow
Caption: Quality control workflow for 1-Bromo-2-fluoro-3-isopropylbenzene.
Conclusion
Ensuring the quality of 1-Bromo-2-fluoro-3-isopropylbenzene requires a multi-faceted analytical approach. A combination of GC-MS for volatile and isomeric impurities, HPLC for purity assessment, and NMR for structural confirmation provides a comprehensive characterization of the material. The choice of analytical technique should be guided by the specific information required and validated to ensure the reliability of the results. The use of a well-characterized reference standard, ideally a CRM, is non-negotiable for accurate quantification and to ensure the consistency and quality of this important synthetic intermediate.
References
- Rutherford, K. G.; Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses.
- Google Patents. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-fluoro-3-isopropylbenzene
This guide provides a detailed protocol for the safe and compliant disposal of 1-Bromo-2-fluoro-3-isopropylbenzene. As a halogenated aromatic hydrocarbon, this compound requires meticulous handling and adherence to specific disposal pathways to ensure the safety of laboratory personnel and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Executive Summary: Immediate Safety & Core Principles
The proper disposal of 1-Bromo-2-fluoro-3-isopropylbenzene is governed by its chemical properties and the associated hazards. It is classified as a hazardous waste, primarily due to its characteristics as a skin and eye irritant.[1][2][3] The foundational principle for its disposal is the "cradle-to-grave" management system for hazardous materials, as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This means the generator of the waste is responsible for its safe handling from the moment it is created until its final, documented disposal.[4]
Immediate Actions for Waste Generation:
-
Segregation: Immediately segregate waste containing 1-Bromo-2-fluoro-3-isopropylbenzene from non-hazardous and other incompatible chemical waste streams.
-
Containment: Use a designated, chemically compatible, and clearly labeled waste container.
-
PPE: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the chemical or its waste.
Hazard Profile of 1-Bromo-2-fluoro-3-isopropylbenzene
Understanding the hazard profile is critical to appreciating the causality behind the disposal protocols. While a specific, comprehensive Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-3-isopropylbenzene is not available in the provided search results, we can infer its likely properties from structurally similar compounds like 1-Bromo-3-isopropylbenzene and other halogenated aromatics.
Inferred Physicochemical and Hazard Data
| Property | Inferred Value / Classification | Causality & Disposal Implication |
| Physical State | Liquid[1][6] | Liquid waste requires secure, leak-proof containers to prevent spills. |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[1][2][3][7] | This dictates the mandatory use of gloves and eye protection. Contaminated PPE must also be disposed of as hazardous waste. |
| Environmental Hazards | Potentially toxic to aquatic life.[7] Halogenated compounds can be persistent in the environment.[8] | Disposal into sewer systems is strictly prohibited.[9] The primary disposal route must be one that destroys the molecule, such as high-temperature incineration. |
| Combustibility | Likely a combustible liquid, but not highly flammable.[6] | Store away from ignition sources. While not a primary fire hazard, it will burn. |
| Reactivity | Generally stable under normal conditions.[1] | Avoid mixing with strong oxidizing agents or strong bases, which is a standard precaution for halogenated compounds. |
Note: This data is inferred from similar compounds. Always refer to the manufacturer-specific SDS for the exact material you are using.
Pre-Disposal Operations: A Proactive Approach
Effective waste management begins long before the final disposal step. A proactive approach minimizes waste generation and ensures safety during accumulation.
Waste Minimization
Federal and state regulations require laboratories to have a Waste Minimization Strategy.[10]
-
Source Reduction: Order only the quantity of chemical required for your experiments to avoid surplus.[10]
-
Scale of Experiments: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[10]
-
Inventory Management: Maintain a current chemical inventory to prevent the over-purchase and expiration of reagents.[10][11]
Waste Segregation and Storage
Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions and to ensure proper disposal routing.[9]
Protocol for Segregation:
-
Designate a Satellite Accumulation Area (SAA): This must be at or near the point of generation and under the control of laboratory personnel.[9]
-
Use Correct Containers: Store waste 1-Bromo-2-fluoro-3-isopropylbenzene in a chemically compatible container (e.g., glass or polyethylene) with a secure, leak-proof lid.[9][12] The container must be in good condition, free from damage or leaks.[9]
-
Labeling: All waste containers must be properly labeled the moment the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Bromo-2-fluoro-3-isopropylbenzene" (no abbreviations)
-
The specific hazards (e.g., "Irritant")
-
The date of accumulation start
-
-
Isolate Halogenated Waste: Keep this waste stream separate from non-halogenated organic solvents. The reason for this is that halogenated waste requires special high-temperature incineration for disposal, and mixing it with non-halogenated streams increases the volume of waste that needs this more expensive and specialized treatment.
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to the final handoff to a licensed waste management professional.
Workflow for Disposal of 1-Bromo-2-fluoro-3-isopropylbenzene
Caption: Disposal workflow from generation to final documentation.
Detailed Procedural Steps:
-
Containment: Immediately transfer any waste containing 1-Bromo-2-fluoro-3-isopropylbenzene (including contaminated solids like gloves or paper towels) into your designated and pre-labeled hazardous waste container.
-
Secure Closure: After adding waste, ensure the container's lid is securely fastened.[9] This is an OSHA requirement to prevent spills and fugitive vapor emissions.
-
SAA Storage: Place the container in your designated Satellite Accumulation Area. This area should be away from general lab traffic and have secondary containment if possible.
-
Request Disposal: Once the container is full or the project generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Do not allow waste to accumulate for extended periods. Small quantity generators typically have 180 days to dispose of waste.
-
Professional Disposal: Your EHS department will work with a licensed professional waste disposal service.[3] The most common and appropriate disposal method for halogenated aromatic hydrocarbons is high-temperature incineration at a permitted facility. This process ensures the complete destruction of the hazardous compound.
-
Record Keeping: Maintain all documentation related to the waste disposal, including manifests provided by the disposal company, for a minimum of three years as required by the EPA.[13]
Emergency Procedures
Spill Response
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.
-
Control the Spill (If Safe): For a small, manageable spill, and only if you are trained to do so:
-
Don appropriate PPE (gloves, goggles, lab coat, and potentially a respirator).
-
Contain the spill using an inert absorbent material like vermiculite or sand.[14]
-
Carefully collect the absorbed material using non-sparking tools and place it into your hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department.
Personnel Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][15] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][15] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][15] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][15] |
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
- American Chemical Society. (2024, October 16). The Subtleties of Managing Laboratory Waste in 2024. ACS Chemical Health & Safety.
- University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene.
- Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene.
- Scribd. (n.d.). Benzene, 1-Bromo-2-Fluoro - (Cas 1072-85-1) MSDS.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
- National Institutes of Health, PubChem. (n.d.). 1-Bromo-3-isopropylbenzene.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET - 1-Bromo-3-isopropylbenzene.
- ChemScene. (n.d.). 1-Bromo-3-fluoro-2-isopropylbenzene.
- National Institutes of Health, PubChem. (n.d.). 1-Bromo-2-chloro-3-fluorobenzene.
- Apollo Scientific. (2022, September 16). 1-Bromo-2,3-dimethylbenzene Safety Data Sheet.
- ChemicalBook. (2025, August 16). 1-BROMO-3-FLUOROPROPANE - Safety Data Sheet.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR § 721.10259 - Halogenated aromatic hydrocarbon (generic).
- BLD Pharm. (n.d.). 1-Bromo-2-fluoro-3-isopropylbenzene.
- Occupational Safety and Health Administration. (n.d.). 1926.55 - Gases, vapors, fumes, dusts, and mists.
- ChemSec. (n.d.). Halogenated compounds - SIN List.
- U.S. Environmental Protection Agency. (2011, November 1). Toxics Release Inventory (TRI) Basis of OSHA Carcinogens.
- BLD Pharm. (n.d.). 1-Bromo-3-fluoro-2-isopropylbenzene.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemos.de [chemos.de]
- 3. scribd.com [scribd.com]
- 4. epa.gov [epa.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sinlist.chemsec.org [sinlist.chemsec.org]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Solutions for Sustainable Research Practices [mygreenlab.org]
- 12. acewaste.com.au [acewaste.com.au]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
Personal Protective Equipment & Handling Guide: 1-Bromo-2-fluoro-3-isopropylbenzene
Part 1: Core Directive & Hazard Architecture
Executive Summary
Handling 1-Bromo-2-fluoro-3-isopropylbenzene requires a safety protocol that transcends standard "GHS Warning" labels.[1] As a halogenated aromatic hydrocarbon with an isopropyl substitution, this compound presents a dual threat: volatility-driven respiratory irritation and lipophilicity-driven dermal absorption .
Standard laboratory nitrile gloves (4 mil) are insufficient for prolonged contact. This guide mandates a "Defense-in-Depth" strategy, prioritizing barrier integrity and vapor containment to prevent cumulative sub-acute exposure.
The Hazard Architecture
To select the right PPE, you must understand the molecular behavior of the target:
-
Lipophilicity (The Trojan Horse): The isopropyl group (
) significantly increases the molecule's fat solubility compared to simple halogenated benzenes. This facilitates rapid transport across the stratum corneum (outer skin layer) upon contact. -
Halogenation: The presence of Bromine and Fluorine atoms classifies this as a Halogenated Organic .[2] These compounds are often hepatotoxic (liver-damaging) and nephrotoxic (kidney-damaging) upon systemic absorption.
-
Local Irritation: The compound is a potent irritant to mucous membranes (H315, H319, H335).
| Hazard Class | GHS Code | Critical Effect | Operational Countermeasure |
| Skin Corrosion/Irritation | H315 | Erythema, dermatitis, potential systemic uptake | Double-gloving with specific breakthrough times. |
| Eye Damage/Irritation | H319 | Chemical conjunctivitis, corneal opacity | Chemical splash goggles (Face shield for >500mL). |
| STOT - Single Exposure | H335 | Respiratory tract irritation, dizziness | Fume hood mandatory; Respirator backup. |
| Aquatic Toxicity | H410 | Long-lasting environmental damage | Dedicated Halogenated Waste stream. |
Part 2: The PPE Firewall (The Defense Layer)
This section details the specific equipment required. These recommendations are based on permeation rates for analogous halogenated alkylbenzenes.
Hand Protection (Critical Control Point)
The Trap: Thin nitrile exam gloves degrade rapidly when exposed to halogenated aromatics. The material swells, widening the polymer matrix and allowing chemical permeation before visual failure occurs.
The Protocol:
-
Primary Layer (Inner): 4-5 mil Nitrile (Standard exam glove).
-
Secondary Layer (Outer): High-Risk Nitrile (minimum 8 mil) or Laminate Film (Silver Shield/Barrier) .
-
Why? Thicker nitrile increases the diffusion path length. Laminate film provides broad-spectrum chemical resistance against aromatic solvents.
-
-
Inspection Cycle: Inspect outer gloves every 30 minutes. Replace immediately upon any splash.
Respiratory Protection
-
Primary Control: All manipulations must occur within a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Outside Hood): Full-face or half-mask respirator with Organic Vapor (OV) cartridges (Black band).
Eye & Body Protection[5][6][7][8]
-
Eyes: Unvented Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient due to vapor migration.
-
Body: Chemical-resistant lab coat (poly-cotton blend is minimum; Tyvek® apron recommended for transfer of volumes >100g). Closed-toe leather or chemically resistant shoes.
Part 3: Operational Workflow & Logic
This protocol uses a Self-Validating System : every step includes a check to confirm safety before proceeding to the next.
Phase A: Preparation (The "Cold" Phase)
-
Verify Engineering Controls: Check fume hood flow monitor. Ensure sash is at the working height.
-
Barrier Check: Don inner gloves. Don outer gloves. Perform a "stretch test" on the outer glove to ensure no micro-tears exist.
-
Staging: Place a secondary containment tray (polypropylene) inside the hood. All weighing and transfer happen inside this tray.
Phase B: Manipulation (The "Hot" Phase)
-
Weighing:
-
Use a balance located inside the hood or a vented balance enclosure.
-
If balance is outside: Tare the vial inside the hood. Add solid/liquid. Cap tightly. Weigh. Return to hood to adjust. Never open the container outside the hood.
-
-
Transfer:
-
Use positive displacement pipettes for liquids to prevent dripping (vapor pressure management).
-
If using syringes, use Luer-lock tips to prevent needle detachment under pressure.
-
Phase C: Decontamination & Doffing
-
Wipe Down: Wipe all tools and the exterior of the reaction vessel with a solvent-dampened paper towel (acetone or DCM, depending on solubility) before removing them from the containment tray.
-
Waste Segregation: Place wipes in Solid Hazardous Waste . Pour liquid waste into Halogenated Organic Waste carboy.
-
Critical: Do NOT mix with non-halogenated solvents (e.g., acetone washings) if your facility requires strict segregation for incineration costs.
-
-
Glove Removal:
-
Remove outer gloves inside the hood; dispose as contaminated waste.
-
Inspect inner gloves for discoloration.
-
Remove inner gloves near the exit; wash hands immediately with soap and water (20 seconds).
-
Part 4: Visualization (Process Logic)
The following diagram illustrates the hierarchy of controls and the decision-making logic for handling this compound.
Caption: Operational Logic Flow for 1-Bromo-2-fluoro-3-isopropylbenzene. Note the decision node for glove selection based on exposure duration.
Part 5: Emergency & Disposal
Emergency Response[5][6][8]
-
Skin Contact: Immediately wash with soap and water for 15 minutes.[5][6] Do not use organic solvents (ethanol/acetone) to clean skin; this enhances absorption.
-
Eye Contact: Flush at eyewash station for 15 minutes.[5] Hold eyelids open. Seek medical attention immediately (ophthalmology consult recommended for halogenated exposure).
-
Spill (<50mL): Absorb with vermiculite or spill pads. Place in a sealed bag.
-
Spill (>50mL): Evacuate area. Alert safety officer. Requires respiratory protection (OV cartridge) for cleanup.
Disposal Specifications
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Solvents .
-
Reasoning: Halogens (Br, F) require specific high-temperature incineration to prevent the formation of dioxins/furans. Mixing with non-halogenated waste often results in rejection by waste disposal vendors or massive price surcharges.
-
-
Labeling: Must clearly state "Contains Halogens" and list "1-Bromo-2-fluoro-3-isopropylbenzene".
References
-
PubChem. (n.d.). 1-Bromo-3-isopropylbenzene Compound Summary (Structural Analog Read-Across). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Halogenated Solvent Waste. Retrieved October 26, 2023, from [Link]
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
